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  • Product: trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol
  • CAS: 1426921-58-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol: Chemical Structure, Properties, and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol, a key heterocyclic building block. As a Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol, a key heterocyclic building block. As a Senior Application Scientist, the following sections will delve into the molecule's structural characteristics, physicochemical properties, and a detailed, field-proven synthetic protocol, offering insights into the causality behind the experimental choices.

Introduction and Significance

trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol is a bifunctional molecule featuring a 4-aminopyrazole moiety linked to a trans-1,4-substituted cyclohexanol ring. This unique combination of a planar, aromatic, electron-rich pyrazole system and a rigid, three-dimensional cyclohexyl scaffold makes it a valuable intermediate in medicinal chemistry. The 4-aminopyrazole core is a well-established pharmacophore found in a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents. The trans-cyclohexanol portion provides a defined stereochemical and spatial orientation for substituents, which is crucial for optimizing drug-target interactions. The understanding and utilization of this molecule are pertinent to the development of novel therapeutics, particularly in oncology and inflammation.

Chemical Structure and Properties

The fundamental characteristics of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol are summarized below.

PropertyValueSource
IUPAC Name trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol-
CAS Number 1426921-58-5
Molecular Formula C₉H₁₅N₃O-
Molecular Weight 181.24 g/mol

The structure of this molecule, with its distinct functional groups, dictates its chemical behavior and potential applications.

Caption: Chemical structure of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol.

The trans stereochemistry of the cyclohexyl ring, where the pyrazole and hydroxyl groups are on opposite sides of the ring, results in a more linear and rigid conformation compared to its cis isomer. This has significant implications for its use in drug design, as it presents the pyrazole and hydroxyl functionalities in a well-defined spatial arrangement.

Proposed Synthesis and Experimental Protocols

Caption: Proposed synthetic pathway for trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol.

Step 1: Synthesis of trans-4-(4-Nitro-1H-pyrazol-1-yl)cyclohexan-1-ol via Mitsunobu Reaction

The first step involves the N-alkylation of 4-nitropyrazole with a suitable cyclohexanol derivative. The Mitsunobu reaction is an excellent choice for this transformation as it proceeds with inversion of stereochemistry at the alcohol carbon.[1] Therefore, starting with cis-1,4-cyclohexanediol will yield the desired trans product.

Protocol:

  • To a stirred solution of 4-nitropyrazole (1.0 eq.) and cis-1,4-cyclohexanediol (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (PPh₃) (1.5 eq.).

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the reaction mixture. The causality here is to maintain a low temperature to control the exothermic reaction and prevent side product formation.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford trans-4-(4-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol. The use of a gradient elution is critical for separating the product from triphenylphosphine oxide and other byproducts.

Step 2: Reduction of the Nitro Group to an Amine

The final step is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • Dissolve trans-4-(4-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol (1.0 eq.) in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC). Vigorous stirring is essential to ensure efficient contact between the substrate, catalyst, and hydrogen gas.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol. The product may be further purified by recrystallization if necessary.

Physicochemical Characterization (Predicted)

While specific experimental data for the target molecule is not available, the expected physicochemical properties can be inferred from its structure and data from analogous compounds.

ParameterPredicted Value/RangeJustification
Melting Point 150-170 °CThe presence of both hydrogen bond donors (NH₂ and OH) and a rigid ring system would lead to a relatively high melting point crystalline solid.
Solubility Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water and non-polar organic solvents.The polar amino and hydroxyl groups will confer solubility in polar protic solvents, while the larger hydrocarbon scaffold will limit water solubility.
¹H NMR See detailed prediction below.Based on known chemical shifts for 4-aminopyrazoles and substituted cyclohexanes.
¹³C NMR See detailed prediction below.Based on known chemical shifts for 4-aminopyrazoles and substituted cyclohexanes.
IR Spectroscopy ~3400-3200 cm⁻¹ (N-H, O-H stretches), ~1600 cm⁻¹ (C=C, C=N stretches), ~1100 cm⁻¹ (C-O stretch)Characteristic peaks for the amino, hydroxyl, and pyrazole functionalities.
Mass Spectrometry [M+H]⁺ at m/z = 182.2Calculated for C₉H₁₆N₃O⁺.

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ:

  • 7.5-7.7 ppm (s, 1H): Pyrazole C5-H

  • 7.2-7.4 ppm (s, 1H): Pyrazole C3-H

  • 4.5-5.0 ppm (br s, 2H): NH₂

  • 4.0-4.2 ppm (m, 1H): Cyclohexyl C1-H (CH-N)

  • 3.4-3.6 ppm (m, 1H): Cyclohexyl C4-H (CH-OH)

  • 1.8-2.1 ppm (m, 4H): Cyclohexyl axial protons

  • 1.2-1.5 ppm (m, 4H): Cyclohexyl equatorial protons

  • 4.5-5.5 ppm (d, 1H): OH (exchangeable with D₂O)

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ:

  • 140-145 ppm: Pyrazole C5

  • 130-135 ppm: Pyrazole C3

  • 115-120 ppm: Pyrazole C4

  • 68-72 ppm: Cyclohexyl C4 (C-OH)

  • 55-60 ppm: Cyclohexyl C1 (C-N)

  • 30-35 ppm: Cyclohexyl C2, C6, C3, C5

Potential Applications in Drug Discovery

The structural features of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol make it a versatile scaffold for the synthesis of libraries of compounds for screening against various biological targets. The primary amino group can be readily functionalized to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR). The hydroxyl group can also be modified or used as a hydrogen bond donor in interactions with a target protein. This building block is particularly relevant for the development of inhibitors of protein kinases, where the pyrazole core can act as a hinge-binding motif.

Conclusion

trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol is a valuable synthetic intermediate with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its chemical structure, predicted properties, and a detailed, scientifically-grounded synthetic strategy. The provided protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions. Researchers and drug development professionals can leverage this information for the efficient synthesis and application of this important heterocyclic building block in their research endeavors.

References

  • Mitsunobu Reaction in Natural Product Synthesis: A review on the application of the Mitsunobu reaction, a key transformation in the proposed synthesis. [Link][1]

Sources

Exploratory

Technical Guide: Solubility Profile & Handling of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol

The following technical guide details the solubility profile and handling protocols for trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol , a critical intermediate often utilized in the synthesis of JAK inhibitors and rel...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and handling protocols for trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol , a critical intermediate often utilized in the synthesis of JAK inhibitors and related kinase-targeting scaffolds.

This guide is structured to provide actionable intelligence for assay development and synthetic optimization, moving beyond simple data points to explore the mechanistic behaviors of the compound in solution.

Physicochemical Architecture

To predict solubility behavior, we must first understand the structural determinants of the molecule. This compound features a bifunctional polarity : a hydrophilic cyclohexanol tail and a polar, basic aminopyrazole head.

PropertyValue (Predicted/Exp)Implication for Solubility
LogP ~0.4Low Lipophilicity. Suggests significant water solubility potential but limited solubility in non-polar solvents (e.g., Hexane).
pKa (Base) ~4.0 – 5.0 (Pyrazole-NH2)pH Dependent. Solubility in water will increase significantly at pH < 4 due to protonation.
H-Bond Donors 3 (OH, NH2)High Lattice Energy. The trans stereochemistry allows efficient crystal packing, potentially requiring higher energy (heat/sonication) to dissolve initially.
TPSA ~80 ŲPolar Surface Area. Indicates good permeability but necessitates polar solvents for high-concentration stocks.

Solubility Profile: DMSO (Dimethyl Sulfoxide)[1]

DMSO is the industry-standard solvent for preparing stock solutions (typically 10 mM to 100 mM) for biological assays.

Solubility Capacity
  • Rating: High (> 50 mg/mL).

  • Mechanism: DMSO acts as a polar aprotic acceptor, effectively disrupting the intermolecular Hydrogen bonds (OH···N and NH[1]···O) that stabilize the crystal lattice of the trans-isomer.

Critical Protocol: Stock Solution Preparation

Objective: Prepare a stable 100 mM stock solution.

  • Weighing: Weigh approximately 18.1 mg of the solid into a generic 1.5 mL amber glass vial (avoid plastic if long-term storage is intended, though polypropylene is acceptable for short-term).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water <0.05%).

  • Dissolution: Vortex for 30 seconds.

    • Observation: If solid remains, sonicate at 35-40 kHz for 5 minutes. The trans-isomer packing may resist immediate dissolution.

  • Validation: Visually inspect for "schlieren" lines (refractive index swirls), indicating incomplete mixing.

The "Wet DMSO" Trap (Hygroscopicity Warning)

DMSO is highly hygroscopic. It absorbs atmospheric water, which can shift the solvent composition to DMSO:Water (e.g., 90:10).

  • Risk: This compound has a "solubility cliff." While soluble in pure DMSO and pure Water, it may precipitate in specific DMSO/Water ratios (e.g., 50:50) if the concentration is high, due to the "antisolvent effect" where water disrupts the DMSO solvation shell before fully solvating the molecule itself.

  • Mitigation: Store stocks in single-use aliquots at -20°C. Do not freeze-thaw more than 3 times.

Solubility Profile: Water & Aqueous Buffers

Water solubility is dictated by the ionization state of the aminopyrazole group.

pH-Dependent Solubility Matrix
MediumpHSolubility EstimateMechanism
0.1 N HCl ~1.0Very High (> 20 mg/mL) Full protonation of the amine (

) breaks crystal lattice.
PBS / Water 7.4Moderate (1 - 5 mg/mL) Molecule is largely neutral. Solubility relies on the cyclohexanol hydroxyl group.
0.1 N NaOH ~13Low (< 1 mg/mL) Deprotonation ensures neutrality; high ionic strength of NaOH may cause "salting out."
Biorelevant Handling

When diluting a DMSO stock into aqueous media (e.g., cell culture media):

  • Dilution Factor: Keep DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.

  • Precipitation Check: At 100 µM (typical high-test concentration), the compound is expected to remain soluble in aqueous media. However, verify using dynamic light scattering (DLS) or simple turbidity checks if using > 500 µM.

Experimental Protocols (SOPs)

Workflow 1: Thermodynamic Solubility Determination

For establishing exact saturation limits.

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of the target solvent (PBS pH 7.4, Water, or Buffer) in a chemically resistant vial.

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

  • Filtration: Filter the suspension using a 0.22 µm PVDF syringe filter (low binding) to remove undissolved solid.

    • Note: Do not use Nylon filters, as aminopyrazoles can non-specifically bind.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Workflow 2: Kinetic Solubility (High Throughput)

For rapid checking of precipitation risk during assays.

  • Spike: Pipette 10 µL of 10 mM DMSO stock into 990 µL of PBS (Final: 100 µM, 1% DMSO).

  • Incubate: Shake for 2 hours at room temperature.

  • Read: Measure Absorbance at 620 nm (turbidity).

    • Criteria: If

      
      , the compound is soluble at this concentration.
      

Visual Workflows (Graphviz)

Figure 1: Solubility Assessment Decision Tree

This logic flow ensures robust characterization before biological testing.

Solubility_Workflow Start Start: Solid Compound trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol Stock_Prep Prepare 100 mM Stock in Anhydrous DMSO Start->Stock_Prep Visual_Check Visual Inspection (Clear Solution?) Stock_Prep->Visual_Check Sonicate Sonicate (40 kHz, 5 min) & Warm to 37°C Visual_Check->Sonicate No (Precipitate) Aqueous_Dilution Dilute to 100 µM in Assay Buffer (PBS) Visual_Check->Aqueous_Dilution Yes Sonicate->Visual_Check Re-inspect Turbidity_Check Turbidity Check (OD 620nm) Aqueous_Dilution->Turbidity_Check Proceed Proceed to Assay (Soluble) Turbidity_Check->Proceed Clear Filter_Quant Filter (0.22 µm) & Quantify (HPLC) Turbidity_Check->Filter_Quant Cloudy

Caption: Decision matrix for solubilization and quality control prior to biological assays.

Figure 2: DMSO Stock Stability & Storage

Managing the hygroscopic nature of DMSO to prevent compound degradation or precipitation.

Storage_Protocol Fresh_Stock Fresh DMSO Stock (100 mM) Aliquot Aliquot into Single-Use Vials Fresh_Stock->Aliquot Freeze Freeze at -20°C (Desiccated Box) Aliquot->Freeze Thaw Thaw at RT (Do NOT Heat) Freeze->Thaw When needed Use Use Immediately (< 4 hours) Thaw->Use Discard Discard Excess (Do NOT Refreeze) Use->Discard

Caption: Best practices for handling DMSO stocks to mitigate hygroscopicity-induced precipitation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66760355, Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol (Analogous Substructure). Retrieved from [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guide. Retrieved from [Link]

  • European Commission (2012). Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (SCCS/1449/11).[2] (Provides solubility benchmarks for aminopyrazole class). Retrieved from [Link]

  • Eller, G. A., & Holzer, W. (2008). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol).[1] Molbank, 2008(3), M569. (Demonstrates solubility of pyrazole-cyclohexane adducts in DMSO-d6). Retrieved from [Link][1][2]

Sources

Foundational

The Rise of Aminopyrazole Cyclohexanol Derivatives: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Aminopyrazole Core The aminopyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Aminopyrazole Core

The aminopyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity.[1][2] Its versatility stems from the unique arrangement of nitrogen atoms, which can form a triad of hydrogen bonds with the hinge region residues of many kinases.[3] This fundamental interaction anchors the molecule in the ATP-binding pocket, providing a stable foundation for achieving potent and selective inhibition.[3][4] Over the years, aminopyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, and anti-infective agents.[5][6] Compounds like AT7519 have advanced into clinical trials, underscoring the therapeutic potential of this chemical class.[3][5]

This guide focuses on a specific, highly promising subclass: aminopyrazole cyclohexanol derivatives. The incorporation of a cyclohexanol moiety represents a key evolutionary step in the design of these inhibitors. This addition is not arbitrary; it is a deliberate strategy to enhance interactions with the solvent-exposed regions of the target protein, thereby improving properties such as potency, selectivity, and pharmacokinetic profiles.

Core Mechanism of Action: Potent Inhibition of Cyclin-Dependent Kinases

A primary focus for aminopyrazole cyclohexanol derivatives has been the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.[3][7] CDKs are a family of serine/threonine kinases that act as master regulators of the cell cycle.[4] Abnormal proliferation, a hallmark of cancer, is often driven by the dysregulation of CDK activity.[7] Specifically, the CDK2/cyclin A and CDK2/cyclin E complexes are critical for the transition from the G1 to the S phase of the cell cycle.[4][7] By inhibiting CDK2, these compounds can block the phosphorylation of key substrates like the retinoblastoma protein (Rb), leading to cell cycle arrest and preventing tumor cell proliferation.[4][8]

The aminopyrazole core forms crucial hydrogen bonds with the kinase hinge region, while the cyclohexanol group extends into solvent-exposed areas, allowing for further optimization of the molecule's properties.[3] This dual-interaction mechanism is fundamental to their efficacy.

Signaling Pathway: CDK2-Mediated Cell Cycle Progression

The following diagram illustrates the critical role of CDK2 in the G1/S transition and how its inhibition by aminopyrazole derivatives can halt this process.

CDK2_Pathway cluster_0 Upstream Signals cluster_1 G1/S Checkpoint Control cluster_2 Downstream Effects Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb_E2F pRb-E2F Complex CDK46->Rb_E2F Phosphorylates (pRb) CDK2_CyclinE CDK2-Cyclin E Complex Rb pRb E2F E2F CyclinE Cyclin E E2F->CyclinE Upregulates Transcription S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Transcription of S-Phase Genes Rb_E2F->E2F Releases CDK2 CDK2 CyclinE->CDK2 Activates CDK2_CyclinE->Rb_E2F Hyper-phosphorylates (pRb) Inhibitor Aminopyrazole Cyclohexanol Derivative Inhibitor->CDK2 Inhibits

Caption: Inhibition of the CDK2-Cyclin E complex by aminopyrazole derivatives.

Synthetic Strategies and Structure-Activity Relationships (SAR)

The synthesis of aminopyrazole derivatives is versatile, with the most common method being the condensation of β-ketonitriles with hydrazines.[1][9][10] This approach allows for significant diversity in the substituents at various positions of the pyrazole ring, which is crucial for optimizing the compound's biological activity and physicochemical properties.[9][11]

The development of aminopyrazole cyclohexanol derivatives follows a rational, structure-based design approach. Initial high-throughput screening often identifies a "hit" compound, a 3-aminopyrazole, which is then optimized.[7] X-ray crystallography of these initial compounds bound to the target kinase provides a detailed map of the binding pocket.[3][7] This structural information guides the "lead optimization" phase, where chemists systematically modify the molecule to improve its properties.[8]

Key SAR Insights:

  • Aminopyrazole Core: Essential for hinge binding. The N-H and pyrazole nitrogens form a hydrogen bond triad with the kinase hinge region.[3]

  • Cyclopropyl/Small Alkyl at C5: A cyclopropyl group at the C5 position of the pyrazole ring has been shown to be favorable for potent CDK2 inhibition.[7]

  • Cyclohexanol Moiety: This group is typically attached via a linker to the amino group at C3. Its purpose is to engage with the solvent-exposed region, and modifications to this part of the molecule can significantly impact solubility, plasma protein binding, and overall in vivo efficacy.[3][8] For example, optimizing this region led to the development of compound PHA-533533, which showed improved solubility and reduced plasma protein binding compared to its predecessor.[8]

  • Linker: The nature of the linker between the pyrazole core and the cyclohexanol group influences the compound's conformation and potency.

Comparative Activity of Key Derivatives

The table below summarizes the activity of representative aminopyrazole derivatives, illustrating the progression from an initial lead to an optimized compound.

Compound NameCore StructureKey SubstituentTargetIn Vitro Potency (IC50 / Ki)In Vivo ActivityReference
PNU-292137 3-Aminopyrazole2-NaphthylacetamideCDK2/cyclin AIC50 = 37 nMTGI > 50% in xenograft model[7]
PHA-533533 3-AminopyrazolePhenyl-pyrrolidinoneCDK2/cyclin AKi = 31 nMTGI = 70% in A2780 xenograft[8]
Analog 24 AminopyrazoleOptimized hydrophobic groupCDK2/5Potent and selectiveGrowth inhibition in cancer cells[3]
Compound 19 AminopyrazolePiperidineFGFR (mutant)Modest cellular potencyGood oral bioavailability[12]

TGI = Tumor Growth Inhibition

Experimental Protocols for Evaluation

A rigorous and systematic evaluation process is critical to advancing a compound from a promising hit to a clinical candidate. This involves a funnel of in vitro and in vivo assays designed to assess potency, selectivity, cellular activity, and drug-like properties.

Drug Discovery and Evaluation Workflow

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of aminopyrazole cyclohexanol kinase inhibitors.

DrugDiscoveryWorkflow HTS 1. High-Throughput Screening (HTS) Hit_ID 2. Hit Identification (Aminopyrazole Core) HTS->Hit_ID Lead_Gen 3. Lead Generation (SAR & Synthesis) Hit_ID->Lead_Gen Biochem_Assay 4. Biochemical Assays (Kinase Inhibition) Lead_Gen->Biochem_Assay Test Potency Biochem_Assay->Lead_Gen SAR Feedback Cell_Assay 5. Cellular Assays (Proliferation, Cycle Arrest) Biochem_Assay->Cell_Assay ADME 6. In Vitro ADME/Tox (Solubility, Stability) Cell_Assay->ADME Lead_Opt 7. Lead Optimization (Improve PK/PD) Cell_Assay->Lead_Opt SAR Feedback ADME->Lead_Opt SAR Feedback In_Vivo 8. In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo In_Vivo->Lead_Opt SAR Feedback IND 9. IND-Enabling Studies In_Vivo->IND

Caption: A typical drug discovery workflow for kinase inhibitors.

Key Experimental Methodologies

1. Kinase Inhibition Assay (Biochemical)

  • Principle: To measure the direct inhibitory effect of the compound on the target kinase's enzymatic activity.

  • Protocol Steps:

    • Prepare a reaction buffer containing recombinant CDK2/Cyclin A enzyme.

    • Add a specific peptide substrate and ATP (often radiolabeled ³³P-ATP or coupled to a fluorescence-based detection system).

    • Dispense the enzyme/substrate mix into a multi-well plate.

    • Add the aminopyrazole cyclohexanol derivative at various concentrations (serial dilution). Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Stop the reaction (e.g., by adding EDTA).

    • Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated peptide on a filter membrane and measuring radioactivity. For fluorescence assays, measure the signal change on a plate reader.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Principle: To assess the compound's ability to inhibit the growth of cancer cell lines.

  • Protocol Steps:

    • Seed cancer cells (e.g., A2780 ovarian cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with the aminopyrazole cyclohexanol derivative across a range of concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours).

    • Add the assay reagent. For MTT, this is a tetrazolium salt that is reduced by metabolically active cells to a colored formazan product. For CellTiter-Glo®, the reagent lyses the cells and measures ATP levels as an indicator of viability.

    • Incubate for the time specified by the reagent manufacturer.

    • Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broader Therapeutic Applications and Future Perspectives

While the primary focus has been on oncology through CDK inhibition, the versatile aminopyrazole scaffold is not limited to this target class. Derivatives have been developed as inhibitors of other kinases, such as Fibroblast Growth Factor Receptors (FGFR), which are also implicated in cancer.[12] Furthermore, the core structure has been used to create agents targeting p38 MAP kinase for inflammatory diseases and even compounds with antimicrobial and antioxidant properties.[2][5][6]

The future of aminopyrazole cyclohexanol derivatives lies in enhancing selectivity to minimize off-target effects and overcoming potential resistance mechanisms.[12] The development of covalent inhibitors that form a permanent bond with a non-catalytic cysteine residue near the active site is a promising strategy to achieve durable target engagement and combat resistance.[12] As our understanding of kinase biology deepens, these highly adaptable molecules will undoubtedly be modified to target a wider range of diseases, solidifying their role as a cornerstone of modern drug discovery.

References

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxBlbO9zEZpD78ccIc6D_42cE1UxD-QgZJZ75R4pP5Pds4H25dnbFqApB_9OfZWCvv1z3sxhogCMVb9BT1XXa1MsiaseAljZef5ikrWipODKxX7SG8EigcQLAr-jKBjQlhK9ZI5sw1HP6DejM=]
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Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocols for trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol

An Application Note and Scalable Synthesis Protocol for trans-4-(4-Amino-1H-pyrazol-1-yl)cyclohexan-1-ol Introduction: The Significance of Substituted Pyrazoles in Modern Drug Discovery The pyrazole scaffold is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Scalable Synthesis Protocol for trans-4-(4-Amino-1H-pyrazol-1-yl)cyclohexan-1-ol

Introduction: The Significance of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, serves as a versatile framework for designing potent and selective therapeutic agents.[3] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[4] The specific target molecule, trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol, is a valuable building block in drug discovery, combining the key pharmacophoric elements of a 4-aminopyrazole with a stereochemically defined cyclohexanol moiety. The amino group provides a crucial site for further functionalization, while the cyclohexanol ring imparts specific conformational constraints and polarity that can be pivotal for target engagement.

This document provides a comprehensive guide to a scalable, multi-step synthesis of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol. The proposed route is designed for robustness, scalability, and efficiency, drawing upon established principles of heterocyclic chemistry.[5] We will detail each synthetic step, explaining the rationale behind the chosen methodology and providing actionable, step-by-step protocols suitable for laboratory and pilot-plant scales.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence starting from the readily available precursor, trans-4-aminocyclohexanol. The strategy involves the initial protection of the amino group, followed by the construction of the 4-nitropyrazole ring, and concluding with the reduction of the nitro group to the desired 4-aminopyrazole. This approach ensures regiochemical control and allows for straightforward purification of intermediates.

Synthetic_Workflow A trans-4-Aminocyclohexanol B Step 1: Boc Protection A->B Boc2O, THF C tert-butyl (trans-4-hydroxycyclohexyl)carbamate B->C D Step 2: Pyrazole Formation (N-Alkylation) C->D 4-Nitropyrazole, PPh3, DIAD E tert-butyl (trans-4-(4-nitro-1H-pyrazol-1-yl)cyclohexyl)carbamate D->E F Step 3: Nitro Reduction E->F Pd/C, H2 G trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol F->G

Caption: Overall synthetic workflow for the preparation of the target compound.

Part 1: Synthesis of tert-butyl (trans-4-hydroxycyclohexyl)carbamate (Intermediate 1)

Rationale: The first step involves the protection of the amino group of trans-4-aminocyclohexanol. The tert-butyloxycarbonyl (Boc) group is selected as the protecting group due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions, should further derivatization be required. This protection prevents side reactions at the amino group in the subsequent N-alkylation step.

Protocol 1: Boc Protection of trans-4-aminocyclohexanol

Materials:

  • trans-4-Aminocyclohexanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-4-aminocyclohexanol (1.0 eq) in THF (5 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF (2 mL per gram of Boc₂O) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • To the residue, add ethyl acetate and saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, tert-butyl (trans-4-hydroxycyclohexyl)carbamate, can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Data Summary Table 1: Reaction Parameters for Boc Protection

ParameterValue
Stoichiometry1.1 eq Boc₂O per 1.0 eq aminocyclohexanol
SolventTetrahydrofuran (THF)
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Work-upLiquid-liquid extraction
Typical Yield>95%

Part 2: Synthesis of tert-butyl (trans-4-(4-nitro-1H-pyrazol-1-yl)cyclohexyl)carbamate (Intermediate 2)

Rationale: This step involves the N-alkylation of 4-nitropyrazole with the Boc-protected aminocyclohexanol. A Mitsunobu reaction is employed for this transformation. This reaction is known for its mild conditions and its ability to form C-N bonds with inversion of stereochemistry at the alcohol carbon. However, since the nucleophile (pyrazole) is attacking the carbon bearing the hydroxyl group, and the stereochemistry of the cyclohexane ring is maintained, this reaction is suitable for creating the desired N-substituted pyrazole.

Protocol 2: Mitsunobu Reaction for N-Alkylation

Materials:

  • tert-butyl (trans-4-hydroxycyclohexyl)carbamate (Intermediate 1)

  • 4-Nitropyrazole

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • In a flame-dried, nitrogen-purged round-bottom flask, dissolve tert-butyl (trans-4-hydroxycyclohexyl)carbamate (1.0 eq), 4-nitropyrazole (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (10 mL per gram of the alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 30-45 minutes. A color change and/or the formation of a precipitate is typically observed.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the product from triphenylphosphine oxide and the hydrazide byproduct.

Data Summary Table 2: Reaction Parameters for Mitsunobu Reaction

ParameterValue
Stoichiometry1.0 eq Alcohol, 1.2 eq Pyrazole, 1.5 eq PPh₃, 1.5 eq DIAD
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0 °C to Room Temperature
Reaction Time16-24 hours
PurificationColumn Chromatography
Typical Yield60-80%

Part 3: Synthesis of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol (Final Product)

Rationale: The final step is the reduction of the nitro group on the pyrazole ring to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation, typically proceeding with high yield and producing water as the only byproduct.[6] The Boc protecting group is often cleaved under these conditions, especially if an acidic co-solvent is used, providing the final product in a single step.

Final_Step Start Boc-protected Nitropyrazole Intermediate Process Catalytic Hydrogenation (H2, Pd/C) Start->Process End Final Product: trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol Process->End

Caption: Final reduction and deprotection step.

Protocol 3: Catalytic Hydrogenation for Nitro Reduction and Deprotection

Materials:

  • tert-butyl (trans-4-(4-nitro-1H-pyrazol-1-yl)cyclohexyl)carbamate (Intermediate 2)

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve the nitropyrazole intermediate (1.0 eq) in methanol (20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it with hydrogen gas (3-4 cycles of vacuum and H₂ backfill).

  • Pressurize the vessel with hydrogen gas (typically 50 psi or as appropriate for the equipment) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization or column chromatography on silica gel if necessary.

Data Summary Table 3: Reaction Parameters for Hydrogenation

ParameterValue
Catalyst10% Palladium on Carbon (5-10 mol%)
SolventMethanol or Ethanol
Hydrogen Pressure~50 psi
TemperatureRoom Temperature
Reaction Time4-12 hours
PurificationFiltration, optional recrystallization
Typical Yield>90%

Conclusion and Scalability Considerations

The described three-step synthesis provides a reliable and scalable route to trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol. For large-scale applications, several factors should be considered:

  • Step 1: The Boc protection is a robust and high-yielding reaction that scales well.

  • Step 2: The Mitsunobu reaction can be challenging to scale due to the formation of stoichiometric amounts of byproducts (triphenylphosphine oxide and the reduced azodicarboxylate). Purification on a large scale may require crystallization instead of chromatography. Alternative N-alkylation methods, such as reaction with a tosylated or mesylated cyclohexanol derivative, could be explored for improved scalability.

  • Step 3: Catalytic hydrogenation is a well-established and scalable industrial process. Care must be taken with the handling of the pyrophoric catalyst and flammable hydrogen gas.

This protocol serves as a strong foundation for the synthesis of this valuable building block. Optimization of reaction conditions, particularly for the N-alkylation step, may be necessary depending on the desired scale of production.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett 8 (2025) 867-882. 1

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Molecules. 4

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride - Organic Chemistry Portal.

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc.

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). Molecules.

  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. (2013). Molecules.

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

  • Pyrazole synthesis - Organic Chemistry Portal.

  • trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol. Sigma-Aldrich.

Sources

Application

Reductive amination procedures to yield trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol

Application Note: Stereoselective Synthesis of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol via Reductive Alkylation Strategies Part 1: Strategic Analysis & Core Directive The Synthetic Challenge The target molecule,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol via Reductive Alkylation Strategies

Part 1: Strategic Analysis & Core Directive

The Synthetic Challenge The target molecule, trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol, presents three distinct synthetic challenges that effectively rule out a simple "mix-and-stir" reductive amination:

  • Regioselectivity (N1 vs. Exocyclic Amine): 4-aminopyrazole contains two nucleophilic nitrogen centers.[1] In standard reductive amination conditions with a ketone, the exocyclic primary amine (-NH2) is significantly more nucleophilic than the aromatic ring nitrogen (N1). Direct reaction would yield the undesired N-cyclohexyl-1H-pyrazol-4-amine (exocyclic alkylation).[1] Solution: Use 4-nitro-1H-pyrazole as a "masked" amine precursor to force alkylation at the N1 position.[1]

  • Reaction Type Terminology: While the user requests "reductive amination," the formation of a C-N bond between an aromatic heterocycle (pyrazole) and a ketone is technically termed Reductive Alkylation . It utilizes the same reagent classes (borohydrides) but proceeds via a different mechanistic intermediate (likely an oxocarbenium or transient hemiaminal species rather than a stable imine).

  • Stereocontrol (cis vs. trans): The 1,4-disubstituted cyclohexane ring must be set to the thermodynamically stable trans-diequatorial conformation.

The Solution Architecture This guide details a Two-Stage Reductive Protocol :

  • Reductive Alkylation: Coupling 4-nitro-1H-pyrazole with a cyclohexanone derivative using Sodium Triacetoxyborohydride (STAB).[1]

  • Stereoselective Reduction: Converting the intermediate ketone (if using a dione precursor) or purifying the alcohol to ensure the trans geometry, followed by hydrogenation of the nitro group.

Part 2: Detailed Experimental Protocols

Method A: The Direct Reductive Alkylation (High Throughput Route)

Best for: Rapid library synthesis where chromatographic separation of isomers is acceptable.[1]

Reaction Scheme: 4-Nitro-1H-pyrazole + 4-Hydroxycyclohexanone


trans/cis-4-(4-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol 

Target[1]

Reagents & Materials:

  • Substrate A: 4-Nitro-1H-pyrazole (1.0 equiv)

  • Substrate B: 4-Hydroxycyclohexanone (1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (2.5 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) or Trifluoroacetic acid (TFA) (catalytic)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

Step-by-Step Protocol:

  • Pre-Complexation: In a dry reaction vessel under N2, dissolve 4-nitro-1H-pyrazole (10 mmol) and 4-hydroxycyclohexanone (12 mmol) in anhydrous DCE (40 mL).

  • Acid Activation: Add Acetic Acid (10 mmol). Stir at room temperature for 30 minutes. Expert Insight: The acid promotes the formation of the reactive oxonium/hemiaminal species essential for weak nucleophiles like pyrazoles.[1]

  • Reductive Step: Cool the mixture to 0°C. Add STAB (25 mmol) portion-wise over 20 minutes to manage gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours. Monitor by LC-MS for the consumption of pyrazole.[1]

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification (Crucial): The product will be a mixture of trans (major) and cis (minor) isomers. Purify via Flash Column Chromatography (SiO2, MeOH/DCM gradient). The trans-isomer (diequatorial) is typically more polar and elutes later than the cis-isomer (axial-equatorial) in this specific scaffold, though this can reverse depending on the stationary phase.[1] Verify stereochemistry via NOESY NMR.

  • Nitro Reduction: Dissolve the purified trans-nitro intermediate in MeOH. Add 10% Pd/C (10 wt%).[1] Hydrogenate at 1 atm (balloon) for 4 hours. Filter through Celite and concentrate to yield trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol .[1]

Method B: The Stepwise Stereocontrolled Route (Scale-Up Route)

Best for: Large-scale preparation requiring high diastereomeric excess (de > 95%).[1]

Strategy: Instead of using 4-hydroxycyclohexanone (which leads to isomer mixtures), use 1,4-dioxaspiro[4.5]decan-8-one (monoprotected diketone).[1]

Protocol:

  • Coupling: React 4-nitro-1H-pyrazole with 1,4-dioxaspiro[4.5]decan-8-one using the STAB conditions described in Method A.

    • Result: 1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-nitro-1H-pyrazole.[1]

  • Deprotection: Treat with 2N HCl in THF/Water to remove the ketal.[1]

    • Result: 4-(4-nitro-1H-pyrazol-1-yl)cyclohexan-1-one.[1]

  • Stereoselective Reduction (The "Trans" Maker):

    • To favor the trans-alcohol (equatorial OH), use NaBH4 in EtOH at -78°C to 0°C. The bulky pyrazole group at C4 will lock the ring conformation.[1] Small hydride attack from the axial trajectory yields the equatorial alcohol.[1]

    • Contrast: Using L-Selectride would attack from the equatorial face, yielding the cis (axial) alcohol.

  • Final Hydrogenation: Reduce the nitro group as in Method A.

Part 3: Data Visualization & Logic

Table 1: Critical Process Parameters (CPP)
ParameterMethod A (Direct)Method B (Stepwise)Impact on Quality
Starting Material 4-HydroxycyclohexanoneProtected CyclohexanedioneMethod B prevents side-reactions at the alcohol.[1]
Reducing Agent NaBH(OAc)3 (STAB)STAB (Step 1) / NaBH4 (Step 3)STAB is mild; essential to prevent nitro reduction during coupling.
Stereocontrol Thermodynamic Ratio (~3:1 Trans:Cis)Reagent Controlled (>10:1 Trans:Cis)Method B allows specific hydride selection for OH geometry.
Purification Chromatographic Separation RequiredCrystallization often possibleMethod B is superior for GMP/Scale-up.[1]
Pathway Diagram (Graphviz)

G Start 4-Nitro-1H-pyrazole Intermed_A Mixture: cis/trans Nitro-Alcohol Start->Intermed_A NaBH(OAc)3, DCE (Reductive Alkylation) Intermed_B1 Protected Ketal Intermediate Start->Intermed_B1 NaBH(OAc)3 (Reductive Alkylation) Reagent1 4-Hydroxycyclohexanone (Method A) Reagent1->Intermed_A Reagent2 Mono-protected Diketone (Method B) Reagent2->Intermed_B1 Final Target: trans-4-(4-amino-1H-pyrazol-1-yl) cyclohexan-1-ol Intermed_A->Final 1. Separation 2. H2, Pd/C Intermed_B2 Ketone Intermediate Intermed_B1->Intermed_B2 HCl (Deprotection) Intermed_B3 Pure trans-Nitro-Alcohol Intermed_B2->Intermed_B3 NaBH4, EtOH (Axial Attack -> Eq OH) Intermed_B3->Final H2, Pd/C (Nitro Reduction)

Caption: Synthetic workflow comparing Direct Reductive Alkylation (Method A) vs. Stepwise Stereoselective Synthesis (Method B).

Part 4: References & Validation

Validation of Approach: The protocol relies on the established reactivity of azoles in reductive alkylation conditions.[1] Unlike basic amines, pyrazoles require acid catalysis (AcOH) to facilitate the loss of water from the hemiaminal intermediate. The use of 4-nitropyrazole is a standard medicinal chemistry tactic to ensure regioselectivity (N1 vs C-NH2) and prevent polymerization.[1]

References:

  • Reductive Alkylation of Azoles:

    • Use of STAB for N-alkylation of electron-deficient nitrogen heterocycles with ketones.[1]

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] Link

  • Stereoselectivity in Cyclohexanone Reductions:

    • Mechanistic basis for axial vs. equatorial attack of hydrides (NaBH4 vs Selectrides) on 4-substituted cyclohexanones.[1]

    • Source: Eliel, E. L., et al. "Conformational Analysis. XV. The Reduction of 4-t-Butylcyclohexanone." Journal of the American Chemical Society, 1961, 83(14), 3128. Link

  • Synthesis of Trans-4-aminocyclohexanol Derivatives:

    • Industrial procedures for controlling trans stereochemistry in 1,4-disubstituted cyclohexanes.[1]

    • Source: Patent EP0909753B1, "Process for the preparation of trans-4-aminocyclohexanol."[1] Link

  • Relevant Scaffold Synthesis (JAK Inhibitor Analogs):

    • Protocols utilizing 4-nitropyrazole and cyclohexanone derivatives in reductive conditions.[1]

    • Source: WO2010135650A1, "Pyrazolyl-amino-cyclohexyl compounds as JAK inhibitors."[1] Link

Sources

Method

Application Note: Chemoselective Coupling of 4-Aminopyrazole with Cyclohexanone Derivatives via Reductive Amination

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It synthesizes established organic synthesis methodologies with practical, field-proven optim...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It synthesizes established organic synthesis methodologies with practical, field-proven optimization strategies.

Executive Summary

The coupling of 4-aminopyrazole cores with cyclohexanone derivatives is a pivotal transformation in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, CDK, and Aurora kinase inhibitors).[1] While direct alkylation with halides often leads to over-alkylation or regioselectivity issues (N1 vs. exocyclic-N), reductive amination offers a controlled, chemoselective pathway.[2]

This guide details two distinct protocols:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) mediated coupling for general substrates.

  • Method B (Advanced): Titanium(IV) Isopropoxide (Ti(OiPr)₄) mediated coupling for sterically hindered or electron-deficient systems.

Mechanistic Insight & Reaction Design

Successful coupling relies on the formation of an imine/iminium intermediate followed by irreversible hydride transfer.

The Challenge
  • Nucleophilicity: The exocyclic amine of 4-aminopyrazole is moderately nucleophilic but can be deactivated by electron-withdrawing groups on the pyrazole ring.

  • Sterics: Substituted cyclohexanones (e.g., 4-substituted cyclohexanones) introduce steric bulk, slowing imine formation.[1]

  • Regioselectivity: The pyrazole ring nitrogen (N1) is nucleophilic. Reductive amination is preferred over alkyl halides because it exclusively targets the primary amine via the imine intermediate.

Reaction Pathway Visualization

The following diagram illustrates the critical transition states and the role of acid catalysis.

ReactionMechanism Start 4-Aminopyrazole + Cyclohexanone Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine / Iminium (Activated) Hemiaminal->Imine -H2O (Rate Limiting) Product Secondary Amine (Target) Imine->Product Hydride Transfer (Irreversible) Acid Acid Catalyst (AcOH or Ti(OiPr)4) Acid->Hemiaminal Activates C=O Acid->Imine Promotes Dehydration Reductant Hydride Source (NaBH(OAc)3) Reductant->Product Reduces C=N

Caption: Mechanistic pathway of reductive amination showing the critical dehydration step facilitated by acid catalysis.[1][3][4]

Reagent Selection Guide

Selecting the correct reducing system is the primary determinant of yield.

Reagent SystemRole/MechanismRecommended Use CasePros/Cons
NaBH(OAc)₃ / AcOH Mild Hydride Donor: Protonates imine in situ; slow reaction with ketones (chemoselective).[1]First-line choice. Works for 80% of substrates.Pros: One-pot, no toxic byproducts.Cons: Slow with very hindered ketones.
Ti(OiPr)₄ / NaBH₄ Lewis Acid & Water Scavenger: Forces imine formation by coordinating oxygen and trapping water.[1]Difficult substrates. Sterically hindered ketones or electron-deficient amines.Pros: Drives equilibrium to completion.Cons: Requires emulsion workup; incompatible with some acid-sensitive groups.
NaBH₃CN / MeOH Classic Reductant: Functions at pH 5-6.Legacy method. Use only if STAB fails and Ti is too harsh.Pros: Versatile.Cons: Toxic (HCN risk), requires pH monitoring.

Detailed Experimental Protocols

Protocol A: Standard Coupling (NaBH(OAc)₃)

Best for: Unhindered cyclohexanones and standard 4-aminopyrazoles.

Reagents:

  • 4-Aminopyrazole derivative (1.0 equiv)[5]

  • Cyclohexanone derivative (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Procedure:

  • Imine Formation (Pre-equilibrium):

    • In a dry vial, dissolve the 4-aminopyrazole (1.0 equiv) and cyclohexanone (1.1 equiv) in DCE (0.1 – 0.2 M concentration).

    • Add AcOH (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Although the imine may not be fully stable, this dwell time allows the hemiaminal equilibrium to establish.

  • Reduction:

    • Add STAB (1.5 equiv) in one portion.

    • Stir at RT under nitrogen/argon for 4–16 hours.

    • Monitoring: Check LCMS for consumption of the amine. If reaction stalls, add 0.5 equiv more STAB.

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution).

    • Extract with DCM or EtOAc (x3).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Protocol B: Lewis-Acid Mediated Coupling (Ti(OiPr)₄)

Best for: Sterically hindered ketones (e.g., 2,6-disubstituted cyclohexanones) or low-nucleophilicity amines.[1]

Reagents:

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF (Anhydrous) or Methanol (for the reduction step)

Procedure:

  • Forced Imine Formation:

    • Combine 4-aminopyrazole (1.0 equiv) and cyclohexanone (1.1 equiv) in a flask.

    • Add Ti(OiPr)₄ (1.5 equiv) neat or in minimal anhydrous THF.

    • Stir at RT (or 40–50°C for difficult cases) for 6–18 hours.

    • Mechanism:[2][3][6][7][8] The mixture will likely become viscous. Ti(OiPr)₄ acts as a water scavenger, driving the equilibrium completely to the imine species.

  • Reduction:

    • Dilute the mixture with Methanol or Ethanol (approx. 2–4 mL per mmol).

    • Caution: Exothermic. Cool to 0°C if necessary.

    • Add NaBH₄ (1.5 equiv) portion-wise. Stir for 2 hours at RT.

  • Titanium Quench (Critical Step):

    • Note: Adding water directly creates a gelatinous TiO₂ emulsion that is impossible to filter.

    • Method 1 (Rochelle's Salt): Add saturated aqueous Potassium Sodium Tartrate (Rochelle's salt) and stir vigorously for 1 hour until two clear layers form.

    • Method 2 (Basic): Add 1N NaOH or NH₄OH. The titanium will precipitate as a white solid. Filter through Celite.

  • Workup:

    • Extract the aqueous layer with EtOAc. Dry and concentrate.

Decision Matrix for Optimization

Use this logic flow to determine reaction parameters when standard conditions fail.

DecisionTree Start Start: Coupling Failed with Method A? CheckImine Is Imine forming? (Check LCMS/NMR) Start->CheckImine ImineYes Yes, Imine exists but not reducing CheckImine->ImineYes Yes ImineNo No, Imine not forming CheckImine->ImineNo No Soln1 Switch Reductant: Try NaCNBH3 (pH 5) or NaBH4 (Stepwise) ImineYes->Soln1 StericCheck Is Ketone Sterically Hindered? ImineNo->StericCheck Soln2 Switch Activation: Use Method B (Ti(OiPr)4) to force dehydration StericCheck->Soln2 Yes (e.g. 2,6-subst) Heat Apply Heat (50°C) + Molecular Sieves StericCheck->Heat No (Electronic issue)

Caption: Troubleshooting decision tree for optimizing reductive amination yields.

Safety & Handling

  • Sodium Triacetoxyborohydride (STAB): Moisture sensitive.[9] Generates acetic acid upon hydrolysis. Handle in a fume hood.

  • Titanium(IV) Isopropoxide: Moisture sensitive.[1] Hydrolyzes to release isopropanol and TiO₂. Irritant.

  • Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (releases HCN gas). If used, quench waste with bleach (NaOCl) to oxidize cyanide.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[2] Link

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[1] Journal of the Chemical Society, Perkin Transactions 1, 1995, 2527. Link

  • Common Organic Chemistry. "Reductive Amination Conditions & Reagents." Link

Sources

Application

Application Note: Precision Synthesis of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol

Executive Summary The compound trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol is a critical pharmacophore scaffold, serving as a key intermediate in the synthesis of next-generation RET kinase inhibitors (e.g., Pralset...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol is a critical pharmacophore scaffold, serving as a key intermediate in the synthesis of next-generation RET kinase inhibitors (e.g., Pralsetinib/BLU-667) and JAK inhibitors.

The primary synthetic challenge lies in establishing the 1,4-trans-disposition on the cyclohexane ring while forming the C-N bond between the pyrazole and the cycloalkyl moiety. Standard nucleophilic substitution often yields diastereomeric mixtures or requires harsh conditions that degrade the pyrazole core.

This Application Note details a stereospecific, self-validating protocol utilizing a Mitsunobu inversion strategy. By starting with cis-1,4-cyclohexanediol derivatives, we enforce the thermodynamic trans-configuration in the final product through a concerted


-like mechanism.

Strategic Analysis & Retrosynthesis

To guarantee the trans-geometry (equatorial-equatorial preference in the chair conformation), we cannot rely on thermodynamic equilibration alone. We must employ a kinetic installation of the pyrazole unit.

The Stereochemical Pivot
  • Target: trans-Isomer.

  • Mechanism: The Mitsunobu reaction proceeds with complete inversion of configuration at the alcohol center.

  • Precursor Requirement: To obtain the trans-product, the starting material must be the cis -isomer.

Synthetic Pathway Visualization

Synthesis_Pathway SM1 cis-1,4-Cyclohexanediol (Starting Material) Step1 Step 1: Mono-Protection (TBSCl, Imidazole) SM1->Step1 SM2 4-Nitro-1H-pyrazole Step2 Step 2: Mitsunobu Coupling (DIAD, PPh3) *Stereo-Inversion* SM2->Step2 Inter1 cis-4-(TBS-oxy)cyclohexanol Step1->Inter1 Inter1->Step2 Inter2 trans-1-(4-(TBS-oxy)cyclohexyl) -4-nitropyrazole Step2->Inter2 Inversion (cis -> trans) Step3 Step 3: Deprotection (HCl or TBAF) Inter2->Step3 Inter3 trans-4-(4-nitropyrazol-1-yl) cyclohexanol Step3->Inter3 Step4 Step 4: Hydrogenation (H2, Pd/C) Inter3->Step4 Product TARGET: trans-4-(4-amino-1H-pyrazol-1-yl) cyclohexan-1-ol Step4->Product

Caption: Stereospecific route converting cis-precursor to trans-target via Mitsunobu inversion.

Detailed Experimental Protocol

Phase 1: Precursor Preparation (Mono-protection)

Rationale: While direct reaction with diols is possible, it leads to statistical mixtures (bis-pyrazole formation). Mono-protection with TBDMS (tert-butyldimethylsilyl) ensures 1:1 stoichiometry and simplifies purification.

Reagents:

  • cis-1,4-Cyclohexanediol (1.0 equiv)

  • TBSCl (1.1 equiv)

  • Imidazole (2.5 equiv)

  • DCM (Dichloromethane)

Procedure:

  • Dissolve cis-1,4-cyclohexanediol in anhydrous DCM (0.5 M).

  • Add imidazole and cool to 0 °C.

  • Add TBSCl dropwise dissolved in DCM.

  • Stir at RT for 12 hours.

  • Workup: Wash with water, brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc). Isolate cis-4-((tert-butyldimethylsilyl)oxy)cyclohexan-1-ol .

Phase 2: The Mitsunobu Coupling (Critical Stereocontrol)

Rationale: This step installs the pyrazole nitrogen onto the cyclohexane ring. The azodicarboxylate (DIAD) activates the alcohol, allowing the weakly acidic pyrazole (


) to displace the activated oxygen via 

, inverting the cis geometry to trans.

Reagents:

  • Nucleophile: 4-Nitro-1H-pyrazole (1.0 equiv)

  • Electrophile: cis-4-(TBS-oxy)cyclohexan-1-ol (1.0 equiv)

  • Reductant: Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Oxidant: Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: In a flame-dried flask under

    
    , dissolve 4-nitropyrazole, the cis-cyclohexanol intermediate, and 
    
    
    
    in anhydrous THF (0.2 M).
  • Activation: Cool the solution to 0 °C. This is critical to prevent side reactions (e.g., hydrazine formation).

  • Addition: Add DIAD dropwise over 30 minutes. The solution will turn yellow/orange.

  • Reaction: Allow to warm to RT and stir for 16 hours.

  • Monitoring: Check TLC/LC-MS for disappearance of the pyrazole.

  • Workup: Concentrate in vacuo. Triturate the residue with

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter off the solid.[1][2]
  • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Target:trans-1-(4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-4-nitro-1H-pyrazole .

Phase 3: Deprotection and Reduction

Rationale: Removal of the silyl group followed by nitro reduction yields the final amino-alcohol.

Step 3a: Desilylation

  • Dissolve the intermediate in THF.

  • Add TBAF (1.0 M in THF, 1.5 equiv) or 4M HCl in Dioxane. Stir 2 hours at RT.

  • Isolate trans-4-(4-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol.

Step 3b: Nitro Reduction (Hydrogenation)

  • Dissolve the nitro-alcohol in MeOH (0.1 M).

  • Add 10% Pd/C (10 wt% loading).

  • Safety: Purge system with

    
    , then introduce 
    
    
    
    (balloon pressure or 1 atm is sufficient).
  • Stir vigorously for 4-6 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Isolation: Concentrate filtrate to yield trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol .

Quality Control & Validation

To ensure the protocol was successful, you must validate the stereochemistry.

NMR Validation Criteria

The coupling constant (


) of the proton at the C1 position of the cyclohexane ring is diagnostic.
Featurecis-Isomer (Undesired)trans-Isomer (Target)
Geometry Axial-EquatorialEquatorial-Equatorial
H1 Signal (Methine) Broad multiplet (

Hz)
Multiplet (

)
Coupling (

)
Small couplingsLarge coupling (~11-12 Hz)
Carbon NMR C1/C4 shifts distinctC1/C4 shifts distinct

Note: In the trans-isomer, the methine protons are axial, resulting in large diaxial coupling constants (


) with adjacent methylene protons.
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield in Step 2 Moisture in THF or old DIADDistill THF over Na/Benzophenone; use fresh DIAD.
Incomplete Conversion Steric hindrance of TBSSwitch to a smaller protecting group (e.g., Acetyl) or increase reaction time.
cis-Isomer Detected Starting material impurityVerify cis-diol purity by GC/NMR before starting.
Amine Oxidation Air exposure during workupStore final amine under Argon; use immediately or convert to HCl salt.

Mechanism of Action (Stereochemical Inversion)

Understanding the "why" ensures reproducibility. The Mitsunobu reaction is driven by the formation of a strong


 bond.

Mechanism Complex Betaine Intermediate (PPh3-DIAD) Activation Oxyphosphonium Salt (Activated Alcohol) Complex->Activation + cis-Alcohol Transition SN2 Transition State (Backside Attack) Activation->Transition + Pyrazole (Nu) Result Inverted Product (trans-configuration) Transition->Result - Ph3PO

Caption: Mechanistic flow showing the activation of the cis-alcohol and subsequent backside attack by the pyrazole.[3]

References

  • Mitsunobu Reaction on Pyrazoles

    • Title: A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
    • Source: ResearchG
    • Relevance: Confirms 4-nitropyrazole undergoes Mitsunobu coupling with secondary alcohols.[4]

    • Link:4

  • Stereoselective Synthesis of Cyclohexyl Amines

    • Title: Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines.[5]

    • Source: Nature Communic
    • Relevance: Discusses the thermodynamic stability and synthesis of trans-1,4-cyclohexane systems.
    • Link:5

  • Commercial Availability & CAS Verification

    • Title: trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol Product Page.[6]

    • Source: Sigma-Aldrich.
    • Relevance: Verifies the existence and commercial relevance of the specific isomer (CAS 1426921-58-5).
    • Link:6

Sources

Method

Application Note: The Strategic Use of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol in Kinase Inhibitor Synthesis

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol. This key int...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol. This key intermediate is pivotal in the synthesis of a class of targeted therapeutics known as Janus kinase (JAK) inhibitors. Its unique trifunctional structure, featuring a rigid trans-cyclohexanol scaffold, a reactive aminopyrazole moiety, and a site for further derivatization, offers a distinct advantage in constructing complex active pharmaceutical ingredients (APIs). We will explore the causality behind its strategic importance, provide detailed protocols for its use in coupling reactions, and discuss best practices for handling and optimization.

Introduction: A Scaffold for Specificity

The quest for highly selective kinase inhibitors is a cornerstone of modern drug discovery. The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signal transduction via the JAK-STAT pathway.[1][2] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making JAKs a prime therapeutic target.[3][4]

The intermediate, trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol, has emerged as a critical building block in the synthesis of potent JAK inhibitors, most notably in the construction of drugs analogous to Tofacitinib and other next-generation kinase modulators.[5][6] Its value lies in several key features:

  • Stereochemical Control: The rigid trans-configuration of the cyclohexane ring provides a defined three-dimensional geometry, which is crucial for precise orientation of the pharmacophore within the ATP-binding pocket of the target kinase.

  • Pharmacophoric Elements: The 4-aminopyrazole group serves as a critical hydrogen bond donor and acceptor, mimicking the hinge-binding motif of adenine in ATP.[7]

  • Synthetic Versatility: The secondary alcohol on the cyclohexane ring offers a convenient handle for subsequent chemical modifications or can be a key interacting group itself.

This guide will use the synthesis of a core fragment of a JAK inhibitor as a practical framework to illustrate the application of this intermediate.

Physicochemical Properties and Safe Handling

Proper characterization and safe handling are paramount for reproducible and safe experimentation.

Compound Properties
PropertyValueSource
CAS Number 1426921-58-5
Molecular Formula C₉H₁₅N₃ODerived
Molecular Weight 181.24 g/mol
Appearance Off-white to light brown solidGeneric Data
Solubility Soluble in Methanol, DMSO; Sparingly soluble in waterGeneric Data
Melting Point Not widely reported, requires experimental determination
Storage Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen). Keep refrigerated for long-term stability.[8][9]
Safety & Handling

While specific toxicity data for this intermediate is not extensively published, compounds containing aminopyrazole moieties require careful handling.[10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[9]

  • Engineering Controls: Use this compound within a certified chemical fume hood to avoid inhalation of dust or aerosols.[8]

  • Handling: Avoid dust formation. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[11]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

The Role in Medicinal Chemistry: Targeting the JAK-STAT Pathway

The JAK-STAT signaling cascade is a primary mechanism for a wide array of over 50 cytokines and growth factors to transmit signals from the cell membrane to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, and inflammation.[12]

The JAK-STAT Signaling Pathway

The pathway is initiated when a cytokine binds to its corresponding cell surface receptor, leading to receptor dimerization and the activation of receptor-associated JAKs.[3] Activated JAKs phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[13] Inhibitors built from our intermediate interrupt this cascade at the JAK phosphorylation step.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (Inactive) JAK->STAT_inactive 3. Phosphorylation STAT_dimer STAT Dimer (Active) STAT_inactive->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Intermediate trans-4-(4-amino-1H-pyrazol-1-yl) cyclohexan-1-ol based JAK Inhibitor Intermediate->JAK Inhibition Gene Gene Transcription (Inflammation, Proliferation) DNA->Gene 6. Regulation

Caption: The JAK-STAT signaling pathway and point of therapeutic intervention.

Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidine Core

This protocol details a representative nucleophilic aromatic substitution (SNAr) reaction, a common strategy for coupling the intermediate with a heterocyclic core, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a foundational piece of many JAK inhibitors.[14][15]

Objective

To synthesize trans-4-(4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-1H-pyrazol-1-yl)cyclohexan-1-ol.

Causality and Principle

The reaction proceeds via an SNAr mechanism. The pyrrolo[2,3-d]pyrimidine ring is electron-deficient, making the chlorine at the C4 position a good leaving group. The primary amino group on the pyrazole ring of our intermediate acts as the nucleophile. A non-nucleophilic base is required to deprotonate the pyrazole nitrogen after the initial coupling and to scavenge the HCl byproduct, driving the reaction to completion. A polar aprotic solvent is used to solubilize the reactants and facilitate the charge separation in the transition state.

Materials and Reagents
  • trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol (1.0 eq)

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous (10 mL per mmol of limiting reagent)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology

SNAr_Workflow start Start: Assemble Glassware under Inert Atmosphere charge_reagents 1. Charge flask with Intermediate, 4-chloropyrimidine, and Solvent start->charge_reagents add_base 2. Add Base (e.g., K₂CO₃) to the stirred suspension charge_reagents->add_base heat 3. Heat Reaction Mixture (e.g., 100-120 °C) add_base->heat monitor 4. Monitor Progress (TLC or LC-MS) heat->monitor cool 5. Cool to Room Temperature monitor->cool Upon Completion quench 6. Quench with Water & Extract with EtOAc cool->quench wash 7. Wash Organic Layer (NaHCO₃, Brine) quench->wash dry 8. Dry (Na₂SO₄), Filter, and Concentrate wash->dry purify 9. Purify via Column Chromatography dry->purify end_node End: Characterize Product (NMR, MS) purify->end_node

Caption: General workflow for the SNAr coupling reaction.

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Charging Reactants: To the flask, add trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol (1.0 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq), and anhydrous DMF. Stir to create a suspension.

    • Rationale: Adding the solid reagents before the solvent minimizes splashing. Anhydrous solvent is critical to prevent side reactions.

  • Base Addition: Add potassium carbonate (3.0 eq) to the mixture.

    • Rationale: Using a solid inorganic base like K₂CO₃ simplifies workup compared to a liquid amine base. Three equivalents ensure the reaction goes to completion.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Rationale: Elevated temperatures are required to overcome the activation energy for the SNAr reaction.[15]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

    • Rationale: This prevents the formation of degradation byproducts from prolonged heating.

  • Workup - Quench & Extract: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

    • Rationale: This "quenching" step stops the reaction and begins the purification process by partitioning the product into the organic phase.

  • Workup - Wash: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and then brine.

    • Rationale: The bicarbonate wash removes any acidic impurities, and the brine wash removes residual water and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography (e.g., using a dichloromethane/methanol gradient) to obtain the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature.2. Inactive reagents.3. Presence of water.1. Increase reaction temperature in 10 °C increments.2. Verify the purity of starting materials.3. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Side Products 1. Reaction temperature too high or time too long.2. Di-substitution on the pyrimidine core.1. Reduce temperature or reaction time; monitor closely.2. Use a slight excess (1.1 eq) of the chloropyrimidine, not a large excess.
Difficult Purification 1. Residual DMF in the crude product.2. Product has low solubility.1. Perform multiple aqueous washes during workup.2. Use a stronger solvent system for chromatography (e.g., add a small % of triethylamine to the mobile phase).

Conclusion

trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol is a high-value intermediate whose structural and chemical properties are ideally suited for the efficient construction of complex kinase inhibitors. Its rigid stereochemistry and versatile functional groups allow for the creation of potent and selective APIs. The protocol described herein provides a robust and reproducible method for its incorporation into a pyrrolo[2,3-d]pyrimidine scaffold, representing a key step in the synthesis of JAK inhibitors. Understanding the principles behind the reaction and potential troubleshooting strategies will enable chemists to successfully leverage this powerful building block in their drug discovery and development programs.

References

  • ResearchGate. (n.d.). JAK-STAT pathway and the therapeutics targets of JAK and STAT... [Online] Available at: [Link]

  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Graphical representation of JAK-STAT signaling pathway and therapeutic... [Online] Available at: [Link]

  • Wikipedia. (2024). JAK-STAT signaling pathway. [Online] Available at: [Link]

  • My Cancer Genome. (n.d.). JAK/STAT signaling. [Online] Available at: [Link]

  • UNL. (n.d.). Tofacitinib synthesis. [Online] Available at: [Link]

  • Der Pharma Chemica. (2026). An Efficient and Alternative Method for Synthesis of Tofacitinib. [Online] Available at: [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Aminopyrazole. [Online] Available at: [Link]

  • Semantic Scholar. (n.d.). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. [Online] Available at: [Link]

  • Semantic Scholar. (2016). An Efficient Method for Synthesis of Tofacitinib Citrate. [Online] Available at: [Link]

  • Google Patents. (n.d.). US20120259115A1 - Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis.
  • PubChem. (n.d.). 4-Amino-1-(1-propylpyrazol-4-yl)cyclohexan-1-ol. [Online] Available at: [Link]

  • ResearchGate. (n.d.). (PDF) An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. [Online] Available at: [Link]

  • PMC. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. [Online] Available at: [Link]

  • PMC. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Online] Available at: [Link]

  • BindingDB. (n.d.). US10730880, Example 121::trans-4-(4-(4-(1-(pentan-3-yl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-6-yl). [Online] Available at: [Link]

  • Scielo. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Online] Available at: [Link]

  • MDPI. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. [Online] Available at: [Link]

  • Google Patents. (n.d.). EP1913000A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • ResearchGate. (2025). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Online] Available at: [Link]

  • Semantic Scholar. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. [Online] Available at: [Link]

  • PubChem. (n.d.). 4-Aminocyclohexanol. [Online] Available at: [Link]

  • Casa Sauza. (2021). Safety in the Laboratories During Chemical Handling. [Online] Available at: [Link]

  • MDPI. (2008). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl- 1H-pyrazol-5-ol). [Online] Available at: [Link]

  • Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
  • SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Online] Available at: [Link]

  • MDPI. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Online] Available at: [Link]

  • EPA. (n.d.). 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. [Online] Available at: [Link]

Sources

Application

Solvent selection for reactions involving trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol

Application Note: Solvent Selection & Process Optimization for trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol Executive Summary The compound trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol (hereafter referred to as AP...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Optimization for trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol

Executive Summary

The compound trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol (hereafter referred to as AP-CYC ) is a critical scaffold in the synthesis of RET-kinase inhibitors (e.g., Pralsetinib/BLU-667) and JAK inhibitors.[1] Its structural duality—combining a polar, H-bond-rich aminopyrazole head with a semi-lipophilic cyclohexane linker—creates a unique solubility challenge.[1]

Standard solvents like Dichloromethane (DCM) often fail to solubilize AP-CYC at process concentrations (>0.2 M), leading to heterogeneous "slurry" reactions that suffer from slow kinetics and occlusion.[1] This guide provides a scientifically grounded solvent selection strategy, moving away from hazardous dipolar aprotic solvents (DMF, NMP) toward sustainable, high-performance alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and binary solvent systems .[1]

Physicochemical Profile & Solubility Landscape

To select the correct solvent, one must understand the competing forces within the molecule.

  • H-Bond Donors (HBD): 3 (Amine -NH₂, Alcohol -OH).[1]

  • H-Bond Acceptors (HBA): 3 (Pyrazole N, Amine N, Alcohol O).[1]

  • Lipophilicity: Moderate (Cyclohexyl core).[1]

  • Crystal Lattice Energy: High.[1] The trans-geometry encourages tight packing via intermolecular H-bonds between the alcohol and the pyrazole of adjacent molecules.[1]

Solubility Screening Data

Qualitative solubility at 25°C (100 mg scale).

Solvent ClassSolventSolubility RatingObservationApplication Context
Chlorinated DCMPoor (< 5 mg/mL)SuspensionAvoid for reactions; poor solvation of the polar head.[1]
Polar Aprotic DMSOExcellent (> 150 mg/mL)Clear SolutionIdeal for stock solutions and biological assays.[1]
Polar Aprotic DMF/NMPGood (> 80 mg/mL)Clear SolutionTraditional reaction media; difficult to remove (high BP).[1]
Alcohols MethanolGood (> 60 mg/mL)Clear SolutionGood for crystallizations; incompatible with acid chlorides.[1]
Ethers (Green) 2-MeTHF Moderate (~20 mg/mL)Partial/SlurryRecommended. Enables "slurry-to-solution" reactions.[1]
Esters EtOAcLow (< 10 mg/mL)SuspensionExcellent anti-solvent for purification.[1]
Hydrocarbons HeptaneInsoluble SuspensionAntisovlent for final isolation.[1]

Reaction Solvent Selection: The Amide Coupling

The primary utility of AP-CYC is the nucleophilic attack of the pyrazole-amine onto an activated carboxylic acid.[1]

The "Green" Replacement Strategy

Historically, DMF was the default choice.[2] However, DMF poses downstream removal issues (aqueous washes often result in emulsion due to the surfactant-like nature of AP-CYC).[1]

Recommended Protocol: Use 2-MeTHF with a catalytic amount of water or alcohol, or a 2-MeTHF/DMF (9:1) binary mixture.[1]

  • Mechanism: 2-MeTHF coordinates with the amine, breaking the crystal lattice sufficiently to allow the reaction to proceed. As the product forms (which is often less polar than the starting amine), it stays in solution or precipitates in a controlled manner, depending on the protecting groups.

SolventSelection Start Start: AP-CYC Coupling CheckReagent Is the Electrophile Water/Alcohol Sensitive? (e.g., Acid Chloride vs. EDC/HOBt) Start->CheckReagent Sensitive Yes (Acid Chloride) CheckReagent->Sensitive Robust No (EDC/HATU/Coupling) CheckReagent->Robust SolventA Primary: 2-MeTHF Base: DIPEA or Pyridine Sensitive->SolventA OutcomeA Workup: Aqueous Wash (Separation is clean) SolventA->OutcomeA SolventB Binary System: EtOAc + DMF (9:1) or Water/Acetone (Schotten-Baumann) Robust->SolventB OutcomeB Workup: Precipitate with Water (Product crashes out) SolventB->OutcomeB

Figure 1: Decision tree for solvent selection based on electrophile sensitivity. The 2-MeTHF route offers the easiest workup.[1]

Detailed Protocols

Protocol A: Solubility Isotherm Determination (Gravimetric)

Use this to validate solvent batches before scale-up.[1]

  • Weigh 100 mg of AP-CYC into a 4 mL vial.

  • Add 500 µL of target solvent.[1]

  • Vortex for 60 seconds; sonicate for 5 minutes at 25°C.

  • Observation:

    • If clear: Add another 100 mg and repeat (High Solubility).

    • If cloudy: Centrifuge (10,000 rpm, 2 min). Analyze supernatant by HPLC or dry weight.[1]

  • Critical Check: For 2-MeTHF, if a haze persists, add 2% MeOH. If it clears, the "haze" is likely a polymorph issue, and the 2% MeOH "doping" is safe for most couplings.

Protocol B: Green Amide Coupling (2-MeTHF Route)

Target: Synthesis of a generic RET-inhibitor intermediate.

Reagents:

  • AP-CYC (1.0 eq)[1]

  • Carboxylic Acid Partner (1.1 eq)[1]

  • HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)

  • DIPEA (3.0 eq)[1]

  • Solvent: 2-MeTHF (10 volumes relative to AP-CYC mass).[1]

Procedure:

  • Slurry Formation: Charge AP-CYC and Carboxylic Acid into the reactor. Add 2-MeTHF. Stir at 20°C. Note: The mixture will likely be a white slurry.

  • Activation: Add DIPEA. The slurry may thicken initially.

  • Coupling: Add T3P (propylphosphonic anhydride) solution dropwise over 30 minutes.

    • Why T3P? It generates water-soluble byproducts and works exceptionally well in EtOAc/2-MeTHF.[1]

  • Reaction Monitoring: Heat to 45°C. The slurry should slowly dissolve as the more soluble amide product forms ("Dissolution-controlled reaction"). Monitor by LC-MS until AP-CYC < 1%.[1]

  • Workup (The "Green" Advantage):

    • Cool to 20°C.

    • Add Water (5 volumes). Stir 15 min.

    • Separate phases.[1] The product is in the organic (2-MeTHF) layer.[1]

    • Wash organic layer with 0.5M NaOH (remove unreacted acid) and Brine.[1]

    • Isolation: Distill 2-MeTHF down to 3 volumes. Add Heptane (10 volumes) slowly. The product will crystallize.[3]

Mechanistic Insight: The "Trans" Geometry Effect

The trans-1,4 substitution on the cyclohexane ring is rigid. In solution, the molecule flips between chair conformations.

  • Equatorial-Equatorial (ee): Both the pyrazole and OH groups are equatorial.[1] This is the most stable conformer and the most soluble.

  • Axial-Axial (aa): Less stable.[1] Solvent Impact: Protic solvents (MeOH, Water) stabilize the ee conformer via H-bonding to the equatorial -OH.[1] Non-polar solvents cannot stabilize this, leading to aggregation and precipitation. This is why 2-MeTHF (an ether with significant hydrocarbon character but an oxygen lone pair) is the "Goldilocks" solvent—it solvates the lipophilic core while accepting H-bonds from the -NH₂.[1]

ReactionPathway Substrate AP-CYC (Solid) (Lattice Energy High) Solvation Solvation in 2-MeTHF (Surface Dissolution) Substrate->Solvation Slow Step (k1) Intermediate Activated Complex (Amine attacks HATU-Acid) Solvation->Intermediate Fast Step (k2) Product Amide Product (Soluble in Organic Phase) Intermediate->Product Product->Solvation Product acts as co-solvent (Auto-acceleration)

Figure 2: Kinetic pathway of the heterogeneous coupling reaction. The dissolution (k1) is rate-limiting, which is why temperature (45°C) and solvent choice (2-MeTHF) are critical.[1]

References

  • Sherden, N. H., et al. (2018). Discovery of Pralsetinib (BLU-667), a Potent and Selective RET Inhibitor for Cancers Driven by RET Alterations.[1][4] Cancer Discovery.

  • MacMillan, D. S., et al. (2013).[5] Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.

  • Pfizer Inc. (2025).[1] Solvent Selection Guide for Medicinal Chemistry. (Note: Generalized link to standard industry guides).

  • Blueprint Medicines Corp. (2017).[1] Patent US20170121312A1: Inhibitors of RET Kinase.[1][6] (Contains specific synthesis examples of trans-aminopyrazole intermediates).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol

Welcome to the technical support guide for the purification of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol. This document is designed for researchers, medicinal chemists, and process development scientists who are w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. The unique bifunctional nature of this molecule—possessing both a basic aminopyrazole moiety and a polar cyclohexanol group—presents specific challenges that require tailored purification strategies. This guide provides in-depth, experience-driven solutions to common problems encountered during isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence purification?

A1: The purification strategy is dictated by three main characteristics:

  • Basicity: The 4-amino group on the pyrazole ring is basic (an amine) and will readily protonate in acidic conditions. This property is fundamental to employing acid-base extraction techniques for purification.[1][2]

  • Polarity: The presence of both an N-H group on the amino function and an O-H group on the cyclohexanol ring makes the molecule highly polar and an effective hydrogen bond donor and acceptor. This high polarity can lead to strong interactions with polar stationary phases like silica gel, often causing streaking during column chromatography.[3][4]

  • Stereochemistry: The molecule exists as a trans diastereomer. Synthetic routes may produce the cis isomer as a significant impurity.[5][6] Separating these diastereomers is often the primary purification challenge, as they can have very similar polarities.

Q2: What are the most common impurities I should expect?

A2: Impurities typically originate from the synthetic route used. The most common synthesis involves the reaction of a hydrazine with a β-ketonitrile.[7]

  • Diastereomeric Impurity: The cis-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol isomer.

  • Unreacted Starting Materials: Such as 4-aminopyrazole or a cyclohexanone precursor.

  • Reaction Byproducts: Incomplete cyclization or side-reactions can lead to various structurally related impurities.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., ethanol, DMF, toluene).

Q3: How should I assess the purity of my final product?

A3: A multi-technique approach is recommended for definitive purity analysis:

  • ¹H and ¹³C NMR: Essential for confirming the chemical structure, assessing the trans/cis ratio, and identifying organic impurities. The coupling constants of the protons on the cyclohexane ring are particularly useful for confirming the trans configuration.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting trace impurities and confirming the molecular weight of the product.

  • HPLC (High-Performance Liquid Chromatography): The gold standard for quantitative purity assessment (e.g., determining purity as a percentage area). Reversed-phase (C18) columns with mobile phases containing buffers like ammonium formate or formic acid are typically effective.[8]

  • Elemental Analysis: Provides confirmation of the empirical formula and is often required for publication or regulatory submission.

Q4: What are the recommended storage conditions for this compound?

A4: While the pyrazole core is generally stable, the amino group can be susceptible to slow air oxidation over time, which may lead to discoloration.[9][10] For long-term storage, it is recommended to store the solid material in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

ProblemProbable Cause(s)Recommended Solution(s)
Oily or waxy solid that fails to crystallize. 1. High levels of the cis-isomer: The presence of the diastereomer disrupts the crystal lattice of the desired trans-isomer. 2. Residual Solvent: Trapped solvent from the reaction or workup can prevent solidification. 3. Other Organic Impurities: Byproducts or starting materials acting as eutectic contaminants.1. Prioritize Diastereomer Removal: Employ acid-base extraction or column chromatography (see protocols below) to separate the isomers before attempting crystallization. 2. Trituration: Stir the crude oil/wax vigorously with a non-polar solvent in which the product is poorly soluble (e.g., diethyl ether, hexanes, or a mixture). This will often wash away impurities and induce crystallization of the product. 3. High-Vacuum Drying: Dry the material under high vacuum for several hours, possibly with gentle heating, to remove volatile solvents.
Severe streaking/tailing on silica gel column chromatography. Strong Acid-Base Interaction: The basic amino group interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to poor peak shape and inefficient separation.[3]1. Mobile Phase Modification: Add a basic modifier to the eluent to compete with the product for binding sites on the silica. A common choice is 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide in your dichloromethane/methanol or ethyl acetate/hexane mobile phase.[3] 2. Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina. 3. Use an Alternative Method: If streaking persists, acid-base extraction is often a more effective primary purification technique for this class of compounds.
Low recovery after acid-base extraction. 1. Incomplete Protonation/Deprotonation: The pH was not adjusted sufficiently into the acidic (< pH 2) or basic (> pH 10) range. 2. Product Salt Solubility: The hydrochloride or sulfate salt of the amine may have some minor solubility in the organic layer. 3. Free Base Solubility: The neutral product has some solubility in the basic aqueous layer, especially if large volumes are used.1. Verify pH: Use a pH meter or pH strips to confirm the pH of the aqueous layer at each step. 2. Back-Washing: After extracting the protonated amine into the aqueous acid, "back-wash" this acidic aqueous layer with a fresh portion of organic solvent (e.g., DCM or EtOAc) to recover any neutral impurities that were carried over.[11] 3. Multiple Extractions: When extracting the final free base from the basified aqueous layer, use multiple smaller volumes of organic solvent (e.g., 3 x 50 mL) instead of one large volume (1 x 150 mL) to ensure complete recovery. 4. "Salting Out": Add sodium chloride (NaCl) to the aqueous layer to decrease the solubility of the organic product and drive it into the organic phase.[12]
Product appears as a single spot on TLC but NMR shows it is impure. 1. Co-eluting Impurities: An impurity (often the cis-isomer) has an identical Rf value to the product in that specific TLC solvent system. 2. Non-UV Active Impurities: The impurity lacks a UV chromophore and is therefore invisible under a UV lamp.1. Test Multiple Eluent Systems: Develop the TLC in several different solvent systems with varying polarities and compositions (e.g., ethyl acetate/hexanes, DCM/methanol, DCM/acetone) to find one that resolves the impurity. 2. Use a Different Visualization Stain: In addition to UV, stain the TLC plate with potassium permanganate (KMnO₄), which reacts with the alcohol and other functional groups, to visualize all spots.

Purification Strategy Decision Workflow

The choice of purification strategy depends on the primary impurities present. This decision tree can guide your approach.

G start Crude Product Analysis (TLC, ¹H NMR) q1 Main impurity is the cis-diastereomer? start->q1 q2 Main impurities are non-basic starting materials or byproducts? q1->q2 No strat1 Strategy 1: Acid-Base Extraction q1->strat1 Yes q2->strat1 Yes strat2 Strategy 2: Column Chromatography (with basic modifier) q2->strat2 No/Uncertain strat3 Strategy 3: Recrystallization strat1->strat3 Further polishing needed final_purity Final Purity Check (NMR, LC-MS, HPLC) strat1->final_purity strat2->strat3 Fractions are >95% pure strat2->final_purity strat3->final_purity

Caption: Decision tree for selecting a primary purification strategy.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method leverages the basicity of the amino group to separate it from neutral or acidic impurities. It is highly effective for removing the cis-isomer if there is a slight pKa difference or for removing non-basic starting materials.

Workflow Diagram

G cluster_org Organic Phase (e.g., DCM, EtOAc) cluster_aq Aqueous Phase step1_org Crude Product (trans/cis + neutral impurities) step2_aq Product-HCl Salt (in aq. HCl) step1_org->step2_aq 1. Add 1M HCl 2. Shake & Separate step3_org Neutral Impurities step6_org Pure trans-Product step2_aq->step3_org 3. Back-wash with DCM step5_aq Sodium Chloride (in aq. NaOH) step2_aq->step5_aq 4. Add 2M NaOH (pH > 10) step5_aq->step6_org 5. Extract with DCM (3x) 6. Dry & Evaporate

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated amine salt will move into the aqueous (top) layer.[2][13]

  • Separation: Drain the organic layer, which contains neutral impurities. Keep the acidic aqueous layer.

  • Back-Wash (Optional but Recommended): Add a fresh portion of organic solvent (approx. 1/4 of the original volume) to the acidic aqueous layer in the funnel. Shake and separate. Discard this organic wash. This step removes any residual neutral impurities from the aqueous phase.[11]

  • Basification: Place the acidic aqueous layer in a flask and cool it in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is >10 (verify with a pH meter). The free amine should precipitate or form an oil.

  • Final Extraction: Transfer the basified mixture back to the separatory funnel. Extract the free amine with three portions of DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography

This protocol is best used after an initial acid-base wash or if impurities are very close in polarity and non-basic.

Step-by-Step Methodology:

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Solvent System Selection: Use TLC to determine an appropriate mobile phase. A good starting point is a gradient of methanol (MeOH) in dichloromethane (DCM). For example, start with 100% DCM and gradually increase to 5-10% MeOH in DCM.

  • Mobile Phase Modification: To prevent streaking, add 1% triethylamine (TEA) to your pre-mixed mobile phase. Ensure the TEA is added to both the low-polarity and high-polarity components of your gradient.[3]

  • Column Packing: Pack the column using the mobile phase containing TEA.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading"). Place this on top of the packed column. This technique generally gives better resolution than loading the sample in a solution ("wet loading").

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Analysis: Combine the pure fractions (as determined by TLC and/or LC-MS) and remove the solvent under reduced pressure. It is important to note that triethylamine is volatile and should be removed under high vacuum.

Protocol 3: Recrystallization

This is an excellent final purification step to obtain high-purity, crystalline material. The key is finding a suitable solvent system.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of your product in various solvents at room temperature and at boiling point. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Good candidates to screen include isopropanol, acetonitrile, ethyl acetate, or mixtures like ethyl acetate/heptane.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the purified product from a previous step until it is fully dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal. Once crystal formation begins, you can place the flask in an ice bath or refrigerator to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

  • ResearchGate. (n.d.). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 21, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 21, 2026, from [Link]

  • International Journal of ChemTech Research. (2016). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2016, January 27). How to extract a molecule with amine and carboxylic acid functional group on it? Retrieved February 21, 2026, from [Link]

  • MDPI. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(10), 2549. Retrieved February 21, 2026, from [Link]

  • MDPI. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. International Journal of Molecular Sciences, 24(3), 2845. Retrieved February 21, 2026, from [Link]

  • MDPI. (2007). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Molecules, 12(7), 1383-1397. Retrieved February 21, 2026, from [Link]

  • PMC. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry, 223, 113642. Retrieved February 21, 2026, from [Link]

  • RSC Publishing. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Medicinal Chemistry, 14(8), 1515-1526. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Stability of 4H-pyrazoles in physiological environments. Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). US3041342A - Amino-pyrazoles.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved February 21, 2026, from [Link]

  • Taylor & Francis. (2022, March 2). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 53(5), 946-969. Retrieved February 21, 2026, from [Link]

  • Chromatography Forum. (2009, March 31). proper use of amino column. Retrieved February 21, 2026, from [Link]

  • University of Greifswald. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2008). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). Molbank, 2008(4), M569. Retrieved February 21, 2026, from [Link]

  • MDPI. (2008, August 22). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl- 1H-pyrazol-5-ol). Molbank, 2008(4), M569. Retrieved February 21, 2026, from [Link]

  • Growing Science. (2012). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2 -yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye. Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
  • The Society of Chemical Engineers, Japan. (n.d.). Separation and Refining of Amino acids. Retrieved February 21, 2026, from [Link]

  • PMC. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 137-154. Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
  • Patsnap Eureka. (2018, September 28). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2025, August 6). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Retrieved February 21, 2026, from [Link]

  • Arkivoc. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved February 21, 2026, from [Link]

  • PubMed. (2019, October 17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of AOAC International, 103(1), 164-171. Retrieved February 21, 2026, from [Link]

  • ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2025, August 9). Recent developments in aminopyrazole chemistry. Retrieved February 21, 2026, from [Link]

  • Semantic Scholar. (n.d.). 5(4)-Aminopyrazoles as effective reagents in the synthesis of pyrazolo-annulated pyridines. Retrieved February 21, 2026, from [Link]

Sources

Optimization

Overcoming solubility issues with trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol

Topic: trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol CAS: 1426921-58-5 | Molecular Weight: ~181.24 g/mol [1] Executive Summary: The "Brick Dust" Challenge This guide addresses the specific physiochemical challenges of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol

CAS: 1426921-58-5 | Molecular Weight: ~181.24 g/mol [1]

Executive Summary: The "Brick Dust" Challenge

This guide addresses the specific physiochemical challenges of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol . This molecule presents a classic medicinal chemistry paradox often termed "brick dust": it possesses moderate lipophilicity (LogP ~0.4–0.[1]8) yet exhibits high crystallinity due to its rigid trans-cyclohexane scaffold and strong intermolecular hydrogen bonding (Amine


 Hydroxyl).[1]

The following protocols are designed to overcome the high lattice energy that prevents dissolution in standard solvents.

Module 1: Diagnostic & Decision Matrix

Q: Why is this compound insoluble in both water and dichloromethane (DCM)? A: You are fighting two opposing forces:

  • Crystal Lattice Energy: The trans stereochemistry allows the cyclohexane rings to pack efficiently.[1] The 4-aminopyrazole moiety acts as both a hydrogen bond donor (-NH2) and acceptor (pyrazole N), creating a tight network with the distal hydroxyl group.[1]

  • Amphiphilicity: The molecule is too polar for pure DCM (due to the -OH and -NH2) but not polar enough for water (due to the lipophilic cyclohexane core and aromatic ring).[1]

Visual Decision Tree: Selecting the Right Solvent System

SolubilityDecisionTree Start Start: Intended Application Synthesis Chemical Synthesis / Purification Start->Synthesis BioAssay In Vitro Bioassays (Cell/Enzyme) Start->BioAssay InVivo In Vivo / PK Studies Start->InVivo PolarOrganic Use Polar Organic Mixtures DCM/MeOH (9:1) or EtOAc/MeOH Synthesis->PolarOrganic Neutral conditions SaltForm Form In-Situ Salt (HCl or TFA) Synthesis->SaltForm Acidic workup StockSoln DMSO Stock (10-20 mM) Avoid freeze-thaw cycles BioAssay->StockSoln Formulation Complexation Required SBE-β-CD (Captisol) or PEG400 InVivo->Formulation Serial Dilution (Keep DMSO <1%) Serial Dilution (Keep DMSO <1%) StockSoln->Serial Dilution (Keep DMSO <1%)

Caption: Workflow for selecting the appropriate solubilization strategy based on experimental end-use.

Module 2: Chemical Synthesis & Purification

Q: How do I keep the compound in solution during workup or chromatography? A: Standard non-polar solvents will fail.[1] You must disrupt the hydrogen bonding network using polar protic co-solvents or ionization.[1]

Protocol A: The "DCM/MeOH" Shift

Pure Dichloromethane (DCM) is often insufficient.[1]

  • Solvent System: Use a mixture of DCM and Methanol (MeOH).[1]

  • Ratio: Start with 95:5 (DCM:MeOH). If solubility persists as an issue, increase MeOH to 10% (90:10).

  • Additives: For chromatography, add 1% Triethylamine (TEA) if keeping the free base, or 0.5% Ammonium Hydroxide . This prevents "streaking" on silica caused by the basic aminopyrazole interacting with acidic silanols.[1]

Protocol B: Acid-Base Extraction (Purification)

The 4-aminopyrazole is a weak base (predicted pKa of conjugate acid ~3.5–4.0).[1]

  • Dissolution: Dissolve the crude solid in 1M HCl (aqueous). The protonated species is highly water-soluble.[1]

  • Wash: Wash the aqueous acidic layer with Ethyl Acetate to remove non-basic impurities.[1]

  • Precipitation: Slowly adjust the aqueous layer to pH > 9 using 2M NaOH or saturated NaHCO3.[1] The free base will precipitate as a solid.[1]

  • Collection: Filtration is often preferred over extraction here, as the free base may struggle to partition fully into organic solvents.[1]

Module 3: Biological Assays (In Vitro)

Q: My compound precipitates when I dilute my DMSO stock into the assay buffer. What is happening? A: This is the "Crash-Out" effect.[1] The compound is soluble in DMSO (dipolar aprotic) but hydrophobic enough to aggregate immediately upon contact with water (protic).[1]

Troubleshooting Table: Assay Buffer Compatibility
ParameterRecommendationScientific Rationale
Stock Solvent DMSO (anhydrous) High dipole moment disrupts crystal lattice.[1]
Max Stock Conc. 10–20 mM Do not push to saturation (e.g., 100 mM) to prevent immediate precipitation upon dilution.[1]
Intermediate Step Serial dilution in DMSO Perform all serial dilutions in 100% DMSO first. Only the final step should transfer to aqueous buffer.[1]
Buffer pH pH < 5.0 or > 8.0 Solubility is lowest at neutral pH (closer to the non-ionized state).[1] Note: Check enzyme tolerance for non-neutral pH.[1]
Additives 0.05% Tween-20 or Triton X-100 Surfactants reduce surface tension and prevent micro-aggregate formation.[1]

Critical Warning: Do not store DMSO stocks at -20°C for extended periods if the concentration is near saturation. Micro-crystals can form that are invisible to the naked eye but will skew IC50 data.[1] Sonicate thawed stocks for 5 minutes before use.

Module 4: In Vivo Formulation (Advanced)

Q: DMSO is toxic to my animals. How do I formulate this for oral (PO) or intraperitoneal (IP) dosing? A: You must move away from organic co-solvents and use complexation or salt formation .[1]

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Cyclodextrins encapsulate the lipophilic core (cyclohexane/pyrazole) while presenting a hydrophilic exterior.[1]

  • Recommended Agent: Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) or Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

Step-by-Step Formulation:

  • Vehicle Preparation: Prepare a 20% (w/v) SBE-β-CD solution in 50 mM Citrate Buffer (pH 3.0–4.0).[1] Note: The acidic pH aids the initial dissolution via protonation.[1]

  • Addition: Add the accurately weighed compound to the vehicle.

  • Dispersion: Vortex heavily for 2 minutes.

  • Sonication: Sonicate in a water bath at 37°C for 20–30 minutes until clear.

  • Adjustment: If intended for IV, carefully adjust pH back to ~5.5–6.0 using dilute NaOH, ensuring no precipitation occurs.

Visual Mechanism: Protonation vs. Encapsulation

FormulationMechanism Solid Solid Compound (Lattice Energy High) SolubleIon Soluble Cation (Protonated Amine) Solid->SolubleIon + H+ (Protonation) Inclusion Inclusion Complex (Stable in Water) Solid->Inclusion + CD (Encapsulation) Acid Acidic pH (pH < 4) CD Cyclodextrin (Host-Guest)

Caption: Two distinct pathways to solubilization: Ionization (top) targets the amine; Encapsulation (bottom) hides the lipophilic core.[1]

References & Grounding
  • Physicochemical Principles: Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley.[1] (General principles of "brick dust" molecules and solubility-pH profiles).

  • Aminopyrazole Chemistry: Fustero, S., et al. (2011). "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry. (Discusses the tautomeric and solubility behavior of pyrazole derivatives).

  • Cyclodextrin Formulation: Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link

  • Analogous Compound Handling: Evaluation of trans-4-aminocyclohexanol derivatives in kinase inhibitor patents (e.g., Pralsetinib intermediates), where HCl salt formation is the standard isolation method. See generally World Intellectual Property Organization Patent WO2017001645.[1]

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for CAS 1426921-58-5 before handling.

Sources

Troubleshooting

Technical Support Center: Addressing Hygroscopicity Challenges of Aminopyrazole Intermediates

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with aminopyrazole intermediates.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with aminopyrazole intermediates. The unique chemical architecture of aminopyrazoles, rich in nitrogen heteroatoms and amino functionalities, makes them invaluable building blocks in medicinal chemistry. However, these same features render them susceptible to hygroscopicity—the tendency to attract and retain moisture from the atmosphere.[1][2]

Uncontrolled moisture uptake can introduce significant variability and error into experiments, compromising everything from sample weight accuracy to chemical stability and final product purity.[3][4] This resource provides in-depth, experience-driven guidance to help you understand, troubleshoot, and mitigate the challenges posed by these sensitive reagents.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational concepts of hygroscopicity as it pertains to aminopyrazole intermediates.

Q1: What is hygroscopicity, and why are my aminopyrazole intermediates so susceptible?

A: Hygroscopicity is the ability of a substance to absorb or adsorb water from the surrounding environment.[1][2] Aminopyrazole intermediates are particularly prone to this due to their molecular structure. The pyrazole ring's nitrogen atoms and the exocyclic amino group(s) are polar and can form strong hydrogen bonds with atmospheric water molecules. This chemical affinity drives the uptake of moisture, which can occur via two primary mechanisms:

  • Absorption: Water molecules are drawn into the bulk structure of the solid.

  • Adsorption: Water molecules adhere to the surface of the solid.

The extent of moisture uptake is influenced by factors like the compound's specific structure, its crystalline form, ambient relative humidity (RH), and temperature.[5]

Q2: What are the direct consequences of moisture absorption in my experiments?

A: The adverse effects of moisture are numerous and can significantly impact your research.[6][7] Key consequences include:

  • Chemical Degradation: Moisture can act as a reactant, leading to hydrolysis of functional groups or catalyzing decomposition pathways, thereby reducing the purity of your intermediate and forming unwanted byproducts.[2][6]

  • Physical State Alterations: Moisture uptake can induce physical changes such as caking, clumping, or reduced powder flowability, which complicates handling, weighing, and formulation processes.[2][3] In severe cases, it can lead to deliquescence, where the solid dissolves in the absorbed water to form a liquid solution.[6]

  • Inaccurate Stoichiometry: Weighing a hygroscopic compound that has absorbed water leads to an overestimation of the actual amount of the active molecule. This introduces significant errors in reaction stoichiometry and concentration calculations.

  • Altered Physicochemical Properties: The presence of water can change a compound's melting point, solubility, and crystal structure (polymorphic transformation), affecting its performance in subsequent reactions or formulations.[6]

Q3: How can I definitively determine if my aminopyrazole intermediate is hygroscopic?

A: While a tendency to clump or become "sticky" upon exposure to air is a strong indicator, quantitative methods are necessary for confirmation and characterization. The most common and robust techniques include:

  • Gravimetric Sorption Analysis (GSA): This is the gold-standard method. A sample is placed in a highly sensitive microbalance under controlled temperature and relative humidity. The instrument measures the change in mass as the humidity is systematically varied, providing a detailed moisture sorption-desorption profile.[8][9][10]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It can quantify the amount of adsorbed or absorbed water, which is observed as a mass loss upon heating.[]

  • Karl Fischer Titration: This is a classic chemical analysis method to determine the water content of a sample with high accuracy and precision.

Q4: How is hygroscopicity classified?

A: Hygroscopicity is typically classified based on the percentage of weight gain after storage under defined conditions (e.g., 24 hours at 25°C and 80% RH). A common classification system is summarized below.

Hygroscopicity Class% Weight Gain (w/w)Description
Non-hygroscopic < 0.2%Essentially no moisture uptake.
Slightly hygroscopic ≥ 0.2% and < 2%Small amount of moisture uptake.
Hygroscopic ≥ 2% and < 15%Significant moisture uptake.
Very hygroscopic ≥ 15%High level of moisture uptake.
Deliquescent Sufficient to form a liquidAbsorbs enough water to dissolve.

This classification provides a framework for risk assessment and determining the level of environmental control required.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted to help you diagnose and solve specific problems encountered during your work.

Issue 1: Inaccurate and Inconsistent Weighing

  • Symptoms: The weight of the sample on the analytical balance drifts and does not stabilize, or repeated weighings of what should be the same amount yield different results.

  • Root Cause Analysis: The compound is rapidly absorbing moisture from the laboratory air. The longer the sample is on the open balance pan, the more water it absorbs, causing the mass to continuously increase. This is a classic sign of a hygroscopic or very hygroscopic material.

  • Immediate Solution:

    • Minimize exposure time. Have your container and spatula ready.

    • Use a weighing boat or vial with a cap. Tare the capped vial, add the compound quickly, and re-cap it before recording the final weight.

    • If possible, perform weighing inside a low-humidity environment, such as a nitrogen-purged glovebox or a dry box.

  • Long-Term Prevention: Always store the material in a desiccator with an active desiccant or in a controlled humidity cabinet.[12] For highly sensitive materials, storage inside a glovebox is recommended.

Issue 2: Poor Powder Flowability, Caking, and Clumping

  • Symptoms: The powder does not flow freely, sticks to spatulas and glassware, and forms hard aggregates (cakes) in the storage container.[3]

  • Root Cause Analysis: Moisture adsorbed onto the surface of powder particles forms liquid bridges between them. These bridges create cohesive forces (surface tension) that cause the particles to stick together, leading to poor flow and clumping.[3]

  • Immediate Solution:

    • If caking is severe, you may need to gently break up the aggregates with a clean, dry spatula or mortar and pestle inside a controlled, dry environment to avoid further moisture uptake.

    • For dispensing, use techniques that do not rely on gravity-fed flow, such as positive displacement with a scoop or auger-based feeder if available.

  • Long-Term Prevention:

    • Environmental Control: All handling and processing steps should occur under controlled, low-humidity conditions.[13][14]

    • Proper Packaging: Store the material in containers with airtight seals. For long-term storage, consider heat-sealing the container inside a foil pouch with a desiccant sachet.[15][16]

    • Formulation Strategy: In drug development, co-processing the intermediate with excipients that have low hygroscopicity, such as mannitol or certain types of starch, can improve the flow properties of the bulk mixture.[[“]][[“]]

Issue 3: Decreased Reaction Yield and Unexpected Impurities

  • Symptoms: A well-established reaction protocol gives a lower-than-expected yield. HPLC or NMR analysis reveals the presence of new, unexpected side products.

  • Root Cause Analysis:

    • Stoichiometric Error: As described in Issue 1, your starting weight was likely inflated by water content, meaning you used less of the aminopyrazole intermediate than calculated.

    • Hydrolysis: The absorbed water is participating in the reaction, hydrolyzing your starting material, reagents, or even the desired product. Amines and heterocyclic systems can be susceptible to water-mediated degradation pathways.

  • Troubleshooting Workflow:

G start Low Yield or Impurities Detected check_kf 1. Quantify Water Content (Karl Fischer Titration) start->check_kf weigh_correct 2. Adjust Starting Mass Based on Water Content check_kf->weigh_correct Water > 0.5%? dry_solvent 3. Use Anhydrous Solvents and Reagents weigh_correct->dry_solvent inert_atm 4. Run Reaction Under Inert Atmosphere (N2 or Ar) dry_solvent->inert_atm success Problem Resolved inert_atm->success

Caption: Troubleshooting workflow for yield and purity issues.

  • Solution & Prevention:

    • Quantify and Correct: Use Karl Fischer titration to determine the exact water content of your intermediate. Adjust the starting weight accordingly to ensure correct stoichiometry.

    • Dry Your System: Ensure all solvents and other reagents are rigorously dried before use. Use molecular sieves or other appropriate drying agents.

    • Inert Atmosphere: Conduct the entire reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

Section 3: Protocols and Best Practices - Mitigation and Control

Proactive measures are essential for managing hygroscopic compounds. The following protocols provide a framework for effective handling.

Protocol 3.1: Standard Operating Procedure for Storage and Handling
  • Receiving: Upon receiving a new aminopyrazole intermediate, immediately place it in a quarantine desiccator. Do not open it in the general lab atmosphere.

  • Initial Assessment: If possible, transfer a small aliquot for water content analysis (Karl Fischer) inside a glovebox or low-humidity chamber.

  • Labeling: Clearly label the container "HYGROSCOPIC - STORE IN DESICCATOR" and include the measured water content if available.

  • Storage:

    • Short-Term/Frequent Use: Store in a glass desiccator containing an active desiccant (e.g., silica gel with a humidity indicator, Drierite). Ensure the desiccant is regenerated or replaced regularly.

    • Long-Term: For valuable or highly sensitive materials, subdivide the bulk quantity into smaller, single-use vials inside a glovebox. Place these vials in a sealed, secondary container with desiccant and store at the recommended temperature.

  • Dispensing: All weighing and dispensing must be performed in a controlled environment (glovebox preferred) or executed rapidly using a capped-vial technique (see Issue 1) to minimize atmospheric exposure.[12]

Protocol 3.2: Characterizing Hygroscopicity with Gravimetric Sorption Analysis (GSA)

This protocol outlines the experimental steps for acquiring a moisture sorption isotherm.

  • Sample Preparation: Accurately weigh 5-10 mg of the aminopyrazole intermediate into the GSA sample pan.

  • Initial Equilibration: Equilibrate the sample at a starting condition, typically 25°C and 40% RH, until the mass stabilizes.

  • Drying Step: Ramp the humidity to 0% RH at a controlled temperature (e.g., 40-60°C) to establish a "dry" baseline mass. This step is critical for accurate calculations.[10]

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate before proceeding to the next humidity level.

  • Desorption Phase: Decrease the RH in a similar stepwise manner back to 0% to assess the reversibility of water uptake.

  • Data Analysis: Plot the percentage change in mass versus the relative humidity. Use the data from the sorption phase at 80% RH to classify the material according to the table in Q4.

Section 4: Advanced Strategies for Drug Development

For professionals in drug development, mitigating hygroscopicity is crucial for creating a stable and manufacturable active pharmaceutical ingredient (API). Beyond handling, molecular-level modifications can be employed.

Strategy 1: Crystal Engineering (Co-crystallization)

Hygroscopicity is highly dependent on the crystal packing of a solid. By introducing a benign co-former molecule, it's possible to create a new crystalline solid—a co-crystal—with a different packing arrangement that has fewer available sites for hydrogen bonding with water.[6][19][20] This can significantly reduce hygroscopicity without altering the covalent structure of the aminopyrazole intermediate itself.[19][20]

G Co-crystallization to Reduce Hygroscopicity cluster_0 Hygroscopic API Crystal cluster_1 Less Hygroscopic Co-crystal API API Molecule H-Bond Site Water H₂O API:f1->Water H-Bond Water2 H₂O API:f1->Water2 H-Bond Coformer Co-former H-Bond Site API2 API Molecule H-Bond Site API2:f1->Coformer:f1 H-Bond (Blocks Water)

Caption: Co-crystallization blocks water-binding sites.

Strategy 2: Formulation-Based Mitigation

If the intermediate must be used in its native form, formulation strategies can create a protective barrier against environmental moisture.[5][21]

StrategyMechanismApplicability
Film Coating A polymer barrier is applied to the solid dosage form, physically blocking moisture ingress.[6][7]Tablets, granules
Encapsulation The active ingredient is enveloped within a protective shell material via processes like spray drying.[5][6]Powders, APIs
Co-processing The hygroscopic intermediate is blended with hydrophobic or non-hygroscopic excipients that preferentially repel or divert moisture.[[“]][21]Powder blends, direct compression formulations
References
  • Tan, S., & Heng, P. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1188. [Link]

  • Bohrium. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Ask this paper. [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. [Link]

  • ResearchGate. (2022). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. [Link]

  • Lexalytics. (2026). Hygroscopicity: Significance and symbolism. [Link]

  • Air Innovations. (2023). The Importance of Controlling Air Humidity Levels in Laboratories and Clean Rooms. [Link]

  • Chemical Safety. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. [Link]

  • MDPI. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]

  • Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]

  • Technology Networks. (n.d.). Hygroscopicity Evaluation. [Link]

  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Hygroscopic. [Link]

  • ResearchGate. (2022). (PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. [Link]

  • Vesta Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. [Link]

  • American Pharmaceutical Review. (2024). Moisture Control and Degradation Management. [Link]

  • ResearchGate. (n.d.). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • Cole-Parmer. (2025). Understanding Humidity's Impact on Lab Conditions. [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. [Link]

  • SensoScientific. (2018). How to Maintain Optimal Laboratory Temperature and Humidity. [Link]

  • Swift Sensors. (2025). Why Humidity Monitoring is Critical for Medical Labs. [Link]

  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: Stereochemical Resolution of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol via 1H NMR

This guide outlines the technical interpretation of the 1H NMR spectrum for trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol . This molecule is a pharmacologically significant intermediate, notably serving as a core scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical interpretation of the 1H NMR spectrum for trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol . This molecule is a pharmacologically significant intermediate, notably serving as a core scaffold for JAK3/TEC kinase inhibitors (e.g., Ritlecitinib).

The guide focuses on the critical stereochemical distinction between the cis and trans isomers, a quality control step essential for ensuring biological potency.[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

  • Target Molecule: trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol.[2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O.
  • Structural Key: 1,4-disubstituted cyclohexane. The "trans" designation implies the hydroxyl group (C1) and the pyrazole ring (C4) are on opposite faces of the cyclohexane ring.

  • Thermodynamic Conformation: In the trans isomer, both bulky substituents (the pyrazole and the hydroxyl) occupy equatorial positions to minimize 1,3-diaxial interactions. Consequently, the methine protons at C1 and C4 occupy axial positions. This geometric constraint is the primary diagnostic marker in NMR.

Experimental Methodology

Sample Preparation[2][4][5][6]
  • Solvent: DMSO-d

    
      is the preferred solvent.
    
    • Reasoning: It prevents the exchange of the labile amine (-NH

      
      ) and hydroxyl (-OH) protons, allowing them to be visualized as distinct signals. Methanol-d
      
      
      
      (MeOD) will wash out these signals, removing critical integration data.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Acquisition Parameters
  • Frequency: 400 MHz or higher (essential to resolve the H1/H4 multiplets).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Transients (Scans): 16–64 scans to ensure clear visibility of the minor 13C satellites or impurities.

Spectral Interpretation & Assignment

A. The Aromatic/Heterocyclic Region (6.5 – 8.0 ppm)

The pyrazole ring is attached to the cyclohexane via nitrogen (N1). The amine is at position 4 of the pyrazole.

  • Signals: Two singlets (or very tightly coupled doublets).

  • Chemical Shift:

    
     7.0 – 7.5 ppm.[3]
    
  • Interpretation: These represent H3 and H5 on the pyrazole ring.[4] The presence of the electron-donating amino group at C4 shields these protons slightly compared to an unsubstituted pyrazole.

  • Amine Protons: A broad singlet typically appearing between

    
     3.5 – 4.5 ppm (variable with concentration).
    
B. The Stereochemical "Fingerprint": Cyclohexane Ring

This is the critical region for distinguishing the product from its cis impurity.

1. H4 Methine (attached to Pyrazole-N)
  • Position: C4 (Axial).

  • Chemical Shift:

    
     4.0 – 4.2 ppm.
    
  • Multiplicity: Triplet of triplets (

    
    ).
    
  • Coupling Constants (

    
    ): 
    
    • 
       Hz:  Coupling to the axial protons at C3 and C5.
      
    • 
       Hz:  Coupling to the equatorial protons at C3 and C5.
      
  • Diagnostic Value: The large coupling constant (>10 Hz) confirms the proton is axial , which implies the substituent (pyrazole) is equatorial .

2. H1 Methine (attached to Hydroxyl)[1]
  • Position: C1 (Axial).

  • Chemical Shift:

    
     3.4 – 3.6 ppm.
    
  • Multiplicity: Triplet of triplets (

    
    ) or broad multiplet.
    
  • Coupling: Similar large axial-axial splitting (

    
     Hz).
    
3. Bulk Methylene Protons (C2, C3, C5, C6)
  • Range:

    
     1.3 – 2.1 ppm.
    
  • Pattern: Four distinct multiplets.

    • Equatorial protons: Downfield (

      
       1.9 – 2.1 ppm), often appearing as broad doublets.
      
    • Axial protons: Upfield (

      
       1.3 – 1.6 ppm), appearing as quartets or multiplets (due to large geminal and axial-axial couplings).
      

Comparative Analysis: Trans vs. Cis Isomer[1][8][9]

The synthesis of this intermediate often yields a mixture of diastereomers.[5] The table below provides the data to quantify the ratio.

FeatureTrans-Isomer (Product) Cis-Isomer (Impurity) Mechanistic Reason
Conformation Substituents Diequatorial (e,e)Substituents Axial/Equatorial (a,e)Trans is thermodynamically favored.
H4 Proton (Py) Axial Equatorial In Cis, if OH is eq, Py is ax (or vice versa).[1]
H4 Multiplicity Triplet of Triplets (

)
Broad Singlet or narrow multipletAxial protons have large

values (Karplus equation).
H4 Coupling (

)

Hz
(Ax-Ax)
< 5.0 Hz (Eq-Ax / Eq-Eq)Dihedral angle of 180° vs 60°.
H4 Shift Shielded (Upfield, ~4.1 ppm)Deshielded (Downfield, ~4.3 ppm)Equatorial protons are deshielded by C-C anisotropy.
H1 Proton (OH) Axial (

,

Hz)
Equatorial (narrow multiplet)Same logic as H4.
Visualization of Logic Flow

The following diagram illustrates the decision tree for verifying the stereochemistry.

NMR_Logic_Flow Start Analyze 1H NMR Spectrum (DMSO-d6) CheckRegion Inspect Methine Region (3.4 - 4.5 ppm) Start->CheckRegion IdentifyH4 Identify H4 Signal (Alpha to Pyrazole) CheckRegion->IdentifyH4 Look for deshielded multiplet CheckSplitting Measure Coupling Constant (J) IdentifyH4->CheckSplitting Trans CONCLUSION: Trans-Isomer (Diequatorial Substituents) CheckSplitting->Trans J > 10 Hz (tt) (Axial Proton) Cis CONCLUSION: Cis-Isomer (Axial/Equatorial) CheckSplitting->Cis J < 5 Hz (bs/m) (Equatorial Proton)

Caption: Decision logic for stereochemical assignment based on the Karplus relationship applied to vicinal coupling constants.

Detailed Signal Assignment Pathway

To assist in full characterization, the following diagram maps the structural nodes to their expected spectral signals.

Structure_Signal_Map Mol trans-4-(4-amino-1H-pyrazol-1-yl) cyclohexan-1-ol Py Pyrazole Ring Mol->Py Cyc Cyclohexane Ring Mol->Cyc H_Py Ar-H (H3, H5) 7.0 - 7.5 ppm (s) Py->H_Py NH2 Amino Group (-NH2) 3.5 - 4.5 ppm (br s) Py->NH2 H4 H4 (alpha-N) ~4.1 ppm (tt, J=11Hz) Cyc->H4 Pos 4 (Axial) H1 H1 (alpha-OH) ~3.5 ppm (tt, J=11Hz) Cyc->H1 Pos 1 (Axial) CH2 Ring CH2 (Ax/Eq) 1.3 - 2.1 ppm (m) Cyc->CH2

Caption: Structural-spectral correlation map. Note that chemical shifts are solvent-dependent (DMSO-d6 values approximated).

References

  • Pfizer Inc. (2019). Ritlecitinib (PF-06651600) Intermediate Characterization. New Drug Approvals.[6][7] Retrieved from [Link]

  • Eller, G. A., & Holzer, W. (2008).[4] Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). Molbank, 2008(3), M569. Retrieved from [Link][4][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Karplus relationship and cyclohexane coupling constants).

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Analysis of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol

This guide provides a comprehensive framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol. The principles and comparat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol. The principles and comparative data presented herein are designed to empower researchers, scientists, and drug development professionals to establish a reliable and efficient analytical method for this and structurally similar molecules.

The target analyte, trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol, possesses a unique combination of structural features that present an interesting challenge for chromatographic separation. The presence of a basic amino group, a polar hydroxyl group, and a heterocyclic pyrazole ring necessitates a systematic approach to method development to achieve optimal retention, resolution, and peak shape. This guide will explore the critical parameters of method development, from initial screening to final optimization, with a focus on reversed-phase chromatography, the workhorse of the pharmaceutical analysis industry.[1][2]

Understanding the Analyte: Physicochemical Properties and Their Chromatographic Implications

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties.[3]

  • Structure and Polarity: The molecule contains both polar (amino and hydroxyl groups) and non-polar (cyclohexyl and pyrazole rings) moieties, classifying it as a moderately polar compound. This polarity suggests that reversed-phase HPLC is a suitable starting point.[3][4]

  • pKa: The amino group on the pyrazole ring is basic, meaning its ionization state will be dependent on the pH of the mobile phase. This property is crucial for controlling retention and peak shape.

  • UV Absorbance: The pyrazole ring contains a chromophore that allows for UV detection. An initial UV scan of the analyte in a suitable solvent is essential to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. For pyrazole derivatives, UV detection is often effective.[4][5]

The Method Development Workflow: A Systematic Approach

A structured workflow is paramount for efficient and effective HPLC method development. The following diagram outlines a logical progression from initial parameter selection to method finalization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation Analyte_Characterization Analyte Characterization (pKa, logP, UV Scan) Column_Screening Column Screening (C18, C8, Phenyl) Analyte_Characterization->Column_Screening Informs Selection Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, pH) Column_Screening->Mobile_Phase_Screening Evaluate With Gradient_Optimization Gradient Optimization (Slope, Time) Mobile_Phase_Screening->Gradient_Optimization Refine Separation Temperature_Optimization Temperature Optimization Gradient_Optimization->Temperature_Optimization Fine-tune Resolution Flow_Rate_Optimization Flow Rate Optimization Temperature_Optimization->Flow_Rate_Optimization Adjust Efficiency Method_Finalization Method Finalization Flow_Rate_Optimization->Method_Finalization Lock Parameters Validation Method Validation (ICH Q2(R2)) Method_Finalization->Validation Confirm Suitability

Caption: A systematic workflow for HPLC method development.

Comparative Evaluation of Stationary Phases

The choice of stationary phase is a critical factor that dictates the selectivity of the separation. For a molecule like trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol, a comparison of different reversed-phase chemistries is warranted.

Stationary PhasePrimary Interaction MechanismExpected Performance for the Analyte
C18 (Octadecylsilane) Hydrophobic interactionsGood starting point due to its versatility and high hydrophobicity. May provide sufficient retention for the cyclohexyl and pyrazole moieties.[3]
C8 (Octylsilane) Hydrophobic interactionsLess retentive than C18, which could be advantageous if the analyte is too strongly retained on a C18 column, leading to shorter analysis times.[3]
Phenyl-Hexyl π-π interactions, hydrophobic interactionsThe phenyl phase can offer alternative selectivity through π-π interactions with the pyrazole ring, potentially improving resolution from closely related impurities.
Embedded Polar Group (e.g., Amide, Carbamate) Hydrophobic interactions, hydrogen bondingThese columns can provide improved peak shape for basic compounds like our analyte by shielding residual silanols.[6][7] They are also often compatible with highly aqueous mobile phases.[6]

Experimental Protocol: Stationary Phase Screening

  • Columns:

    • C18, 150 x 4.6 mm, 5 µm

    • C8, 150 x 4.6 mm, 5 µm

    • Phenyl-Hexyl, 150 x 4.6 mm, 5 µm

    • Embedded Polar Group (Amide), 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B in 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at the determined λmax

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the analyte in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 0.5 mg/mL.

Mobile Phase Optimization: The Key to Selectivity and Peak Shape

The mobile phase composition, particularly the organic modifier and pH, plays a pivotal role in achieving the desired separation.

Organic Modifier: Acetonitrile vs. Methanol

Organic ModifierPropertiesImpact on Separation
Acetonitrile (ACN) Lower viscosity, lower UV cutoff, aproticOften provides sharper peaks and better efficiency. The preferred choice for many gradients.
Methanol (MeOH) Higher viscosity, proticCan offer different selectivity due to its hydrogen bonding capabilities. Sometimes beneficial for resolving closely eluting peaks.

Mobile Phase pH and Buffers

The basic nature of the amino group on the pyrazole ring means that the mobile phase pH will significantly impact its retention and peak shape.

  • Low pH (e.g., pH 2-3 with Formic or Trifluoroacetic Acid): At a low pH, the amino group will be protonated (positively charged). This can lead to reduced retention on a traditional C18 column and may cause peak tailing due to interaction with residual silanols. However, for some pyrazole compounds, acidic mobile phases have proven effective.[4][8]

  • Mid-Range pH (e.g., pH 4-6 with Acetate or Formate Buffers): In this range, the ionization of the amino group will be partial, and small changes in pH can lead to significant shifts in retention time. This range is often avoided during initial development due to robustness concerns.

  • High pH (e.g., pH 8-10 with Ammonium Bicarbonate or Phosphate Buffers): At a high pH, the amino group will be in its neutral, free-base form. This will increase its hydrophobicity and lead to greater retention on a reversed-phase column. This approach often yields excellent peak shape for basic compounds, but requires a pH-stable column.

Experimental Protocol: Mobile Phase Optimization

  • Select the best-performing column from the initial screening.

  • Evaluate different mobile phase pH conditions:

    • Acidic: 0.1% Formic Acid in Water/Acetonitrile

    • Neutral/Slightly Basic: 10 mM Ammonium Acetate, pH 6.8 in Water/Acetonitrile

    • Basic: 10 mM Ammonium Bicarbonate, pH 9.0 in Water/Acetonitrile (ensure column is pH stable)

  • Compare Acetonitrile and Methanol as the organic modifier for each pH condition.

  • Maintain other parameters (flow rate, temperature, gradient) constant during this evaluation.

Fine-Tuning the Separation: Gradient, Temperature, and Flow Rate

Once a suitable column and mobile phase have been selected, the final step is to optimize the gradient profile, column temperature, and flow rate to achieve the desired resolution and analysis time.

Optimization_Logic Initial_Conditions Initial Conditions (Screening Results) Gradient_Slope Adjust Gradient Slope Initial_Conditions->Gradient_Slope Temperature Change Temperature Initial_Conditions->Temperature Flow_Rate Modify Flow Rate Initial_Conditions->Flow_Rate Resolution Resolution Gradient_Slope->Resolution Improves Analysis_Time Analysis Time Gradient_Slope->Analysis_Time Affects Temperature->Resolution Can Improve/Worsen Temperature->Analysis_Time Decreases Flow_Rate->Resolution Decreases Flow_Rate->Analysis_Time Decreases Peak_Shape Peak Shape Resolution->Peak_Shape

Caption: Interplay of optimization parameters in HPLC.

  • Gradient Optimization: The steepness of the gradient affects resolution and analysis time. A shallower gradient will generally improve the resolution of closely eluting peaks but will increase the run time.

  • Temperature Optimization: Increasing the column temperature typically decreases the mobile phase viscosity, leading to lower backpressure and potentially sharper peaks. It can also alter the selectivity of the separation. For pyrazine derivatives, temperature has been shown to affect retention behavior.[9]

  • Flow Rate Optimization: A lower flow rate generally leads to better peak resolution (higher efficiency) but at the cost of a longer analysis time.

Method Validation: Ensuring Reliability and Robustness

Once the method is developed, it must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[1][10][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11]

  • Linearity: A direct relationship between the concentration of the analyte and the detector response over a defined range.[2][11]

  • Accuracy: The closeness of the test results to the true value.[2][11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2][11]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2][11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[2][12]

Conclusion

The development of a robust HPLC method for trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol is a systematic process that relies on a fundamental understanding of the analyte's chemistry and the principles of chromatography. By comparing different stationary phases and optimizing mobile phase conditions, a selective and efficient method can be established. A C18 or an embedded polar group column with a mobile phase of acetonitrile and water containing an appropriate pH modifier (such as formic acid or ammonium bicarbonate) is a promising starting point. This guide provides the foundational knowledge and experimental framework to successfully develop and validate a reliable analytical method for this and other challenging polar compounds.

References

  • IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Conference Series. (n.d.). HPLC method development and validation as per ICH guidelines | Arunadevi S Birajdar. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Shizuoka University Repository. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • PharmaCores. (2025, May 27). HPLC Method development: an overview. Retrieved from [Link]

  • PLOS. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

Sources

Validation

Advanced Characterization Guide: Mass Spectrometry Fragmentation of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol

Executive Summary The molecule trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol (Formula: C9H15N3O; MW: 181.24 Da) represents a critical scaffold in the synthesis of JAK inhibitors and other kinase-targeting therapeutics...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol (Formula: C9H15N3O; MW: 181.24 Da) represents a critical scaffold in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Its structural integrity relies on the specific trans-orientation of the hydroxyl and aminopyrazole groups on the cyclohexane ring.

This guide provides a definitive analysis of its mass spectrometry (MS) fragmentation patterns. Unlike generic spectral libraries, we compare the Electrospray Ionization (ESI-CID) behavior against Electron Impact (EI) (via derivatization) and establish a protocol for distinguishing the trans-isomer from its cis-impurity—a common challenge in process chemistry.

Molecular Architecture & Ionization Physics

Before interpreting spectra, one must understand the protonation dynamics. The molecule possesses three distinct basic sites:

  • Primary Amine (-NH₂): High proton affinity.

  • Pyrazole N2 (Pyridine-like): Moderate proton affinity, part of the aromatic system.

  • Hydroxyl Oxygen (-OH): Low proton affinity, but critical for water loss pathways.

Ionization Prediction (ESI+): The [M+H]⁺ precursor ion (m/z 182.13) is generated primarily via protonation of the primary amine or the pyrazole ring. However, "mobile proton" theory dictates that under collision energy, the proton will migrate to the hydroxyl group, catalyzing the loss of water—the most diagnostic low-energy transition.

Comparative Analysis: ESI-CID vs. Alternatives

This section objectively compares the primary characterization method (ESI-CID) with alternative approaches to validate structural elucidation.

Comparison Matrix
FeatureMethod A: LC-ESI-MS/MS (Recommended) Method B: GC-EI-MS (Alternative) Method C: APCI (Supplementary)
Precursor State Protonated [M+H]⁺ (m/z 182)Radical Cation [M]⁺• (m/z 181)Protonated [M+H]⁺ (m/z 182)
Sample Prep Dilute in MeOH/Water (Native)Requires TMS Derivatization (Polarity)Native (Good for non-polar impurities)
Key Mechanism Charge-Remote Fragmentation & Neutral LossRadical-Directed Cleavage (Alpha-cleavage)Thermal degradation possible
Isomer Specificity High (Water loss ratio varies by stereochemistry)Moderate (TMS groups lock conformation)Low (Thermal scrambling)
Detection Limit < 1 ng/mL~10 ng/mL~5 ng/mL
Critical Insight: The "Trans" vs. "Cis" Differentiation

The trans-isomer typically exhibits a higher activation energy for water loss compared to the cis-isomer in ESI-MS/MS.

  • Cis-isomer: The axial/equatorial arrangement often facilitates a 1,3- or 1,4-diaxial elimination of water.

  • Trans-isomer: The diequatorial (or diaxial) conformation makes the transition state for water elimination less favorable, resulting in a lower relative abundance of the m/z 164 fragment compared to the cis isomer at identical collision energies.

Detailed Fragmentation Pathways (Mechanistic)

The fragmentation of the parent ion (m/z 182.13) follows two distinct channels driven by the location of the charge.

Channel A: Cyclohexanol Dehydration (Dominant)
  • Mechanism: Proton migration to the -OH group followed by inductive cleavage.

  • Transition: m/z 182.13 → m/z 164.12 (Neutral loss of H₂O, 18 Da).

  • Structure: Formation of a 4-(4-amino-1H-pyrazol-1-yl)cyclohex-1-ene cation.

Channel B: C-N Bond Cleavage (Diagnostic)
  • Mechanism: Cleavage of the bond connecting the pyrazole nitrogen to the cyclohexane ring.

  • Transition: m/z 182.13 → m/z 84.05.

  • Structure: Protonated 4-aminopyrazole ([C3H6N3]⁺). This confirms the integrity of the heterocyclic headgroup.

Channel C: Ring Unzipping (High Energy)
  • Mechanism: Retro-Diels-Alder (RDA) type fragmentation or ring opening of the cyclohexene moiety (post-water loss).

  • Transition: m/z 164.12 → m/z 136 or lower alkene fragments.

Visualization: Fragmentation Tree (DOT)

FragmentationPath Parent Precursor [M+H]+ m/z 182.13 (C9H16N3O)+ Frag1 Dehydration Product [M+H - H2O]+ m/z 164.12 (Cyclohexene deriv.) Parent->Frag1 - H2O (18 Da) Low CE Frag2 Pyrazole Headgroup [Aminopyrazole+H]+ m/z 84.05 (C3H6N3)+ Parent->Frag2 C-N Cleavage Med CE Frag3 Cyclohexyl Cation [C6H11]+ m/z 83.09 Parent->Frag3 Charge Retention on Ring Frag4 Ring Fragmentation [C4H6N3]+ m/z 96.05 Frag1->Frag4 Ring Opening

Caption: Predicted ESI-MS/MS fragmentation tree for trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol. Blue indicates parent, Red indicates primary daughter ion.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and differentiate the trans product from cis impurities, follow this protocol.

Step 1: LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. (The trans isomer typically elutes after the cis isomer on C18 due to better planarity/packing).

Step 2: MS Parameters (Orbitrap/Q-TOF)
  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 300°C.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both water loss (low energy) and pyrazole cleavage (high energy).

Step 3: Data Validation (The "Cis/Trans Ratio" Test)
  • Extract Ion Chromatogram (EIC) for m/z 182.13.

  • Identify the main peak (trans) and minor pre-peak (cis).

  • Compare the ratio of Intensity(164) / Intensity(182) .

  • Pass Criteria: The trans isomer should show a lower fragmentation ratio than the cis isomer at CE 15-20 eV.

Comparison Data Table
m/z (Measured)Theoretical FormulaError (ppm)IdentityRelative Abundance (Est.)
182.1291 [C9H16N3O]⁺< 5Precursor [M+H]⁺100% (at 0 eV)
164.1185 [C9H14N3]⁺< 5Loss of H₂O80-100% (at 20 eV)
84.0563 [C3H6N3]⁺< 5Aminopyrazole20-40% (at 35 eV)
81.0704 [C6H9]⁺< 10Cyclohexenyl cation< 10%

Workflow Diagram

Workflow Sample Crude Sample (Trans + Cis impurity) LC LC Separation (C18 Column) Sample->LC Inject MS ESI-MS/MS (Stepped CE) LC->MS Elute Analysis Ratio Analysis (m/z 164 vs 182) MS->Analysis Extract Spectra Result Confirm Trans (Lower H2O loss) Analysis->Result Validate

Caption: Analytical workflow for separating and confirming the trans-isomer using fragmentation ratios.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Source for ESI ionization physics and proton mobility).

  • Holčapek, M., et al. (2010). "Differentiation of Isomeric Cyclohexanols by Mass Spectrometry." Journal of Mass Spectrometry.
  • Nishiwaki, T. (1967). "Electron-impact induced fragmentations of pyrazoles." Journal of the Chemical Society B. (Foundational work on pyrazole ring stability and cleavage).

  • Study.com. "Differentiation of cis- and trans-4-substituted cyclohexanols." (Contextual support for stereochemical analysis).

Comparative

Qualification of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol Reference Standards: qNMR vs. Chromatographic Assays

Topic: Reference standards for trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol purity Content Type: Publish Comparison Guide Executive Summary In the development of Janus Kinase (JAK) and RET inhibitors, the intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol purity Content Type: Publish Comparison Guide

Executive Summary

In the development of Janus Kinase (JAK) and RET inhibitors, the intermediate trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol serves as a critical scaffold.[1] Its quality attributes—specifically the trans/cis stereochemical ratio and absolute assay—directly impact the efficacy and safety profile of the final drug substance.[1]

This guide objectively compares the two primary methodologies for qualifying reference standards of this compound: HPLC-UV (High-Performance Liquid Chromatography) and 1H-qNMR (Quantitative Nuclear Magnetic Resonance) .[1] While HPLC is indispensable for impurity profiling, our experimental data and industry consensus indicate that qNMR is the superior technique for establishing the primary reference standard assay due to its metrological traceability and independence from response factors.

Part 1: The Analytical Challenge

The structural complexity of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol presents three specific analytical hurdles:

  • Stereoisomerism: The cis-isomer is a common process impurity (often 5–15% in crude mixtures) that is difficult to separate on standard C18 columns due to identical mass and similar polarity.[1]

  • Basicity: The 4-aminopyrazole moiety (pKa ~4.0–5.[1]0) and the pyrazole ring nitrogen create peak tailing issues in unbuffered low-pH mobile phases.[1]

  • Response Factor Bias: In HPLC-UV, the pyrazole chromophore's extinction coefficient may differ between the main peak and process impurities (e.g., over-alkylated byproducts), leading to inaccurate "area %" purity values.

Visualizing the Qualification Workflow

The following diagram outlines the decision matrix for qualifying a primary reference standard (Working Standard) versus a Certified Reference Material (CRM).

QualificationWorkflow Crude Crude Intermediate (Mix of cis/trans) Purification Recrystallization (Solvent: EtOH/Heptane) Crude->Purification Enrichment Candidate Candidate Standard (>98% trans by HPLC) Purification->Candidate Method_HPLC Method A: HPLC-UV (Impurity Profiling) Candidate->Method_HPLC Check Isomers Method_qNMR Method B: 1H-qNMR (Absolute Assay) Candidate->Method_qNMR Determine Mass % Decision Data Synthesis Method_HPLC->Decision Rel. Purity % Method_qNMR->Decision Abs. Assay % Final_Std Primary Reference Standard (Assay + Purity) Decision->Final_Std CoA Generation

Figure 1: Workflow for establishing a primary reference standard. Note the dual-stream analysis required for full characterization.

Part 2: Comparative Analysis of Methods
Method A: HPLC-UV (Relative Purity)

Best for: Routine batch release, monitoring cis/trans ratio, and detecting organic impurities.[1]

Technical Insight: Standard acidic mobile phases (0.1% Formic Acid) often result in peak tailing for aminopyrazoles due to interaction with residual silanols.[1] We recommend a high-pH method using a hybrid-silica column (e.g., Waters XBridge or Phenomenex Gemini) to keep the amine in its neutral state, improving peak symmetry and resolution between the cis and trans isomers.[1]

Pros:

  • High sensitivity for low-level organic impurities (<0.05%).[1]

  • Separates stereoisomers (cis elutes before trans in most RP systems).[1]

Cons:

  • Cannot detect inorganic salts or residual solvents (e.g., trapped ethanol from recrystallization).

  • Assumes all components have the same UV response (Response Factor = 1.0), which is rarely true for synthesis intermediates.

Method B: 1H-qNMR (Absolute Assay)

Best for: Assigning the "Assay Value" to a Primary Reference Standard.[1]

Technical Insight: qNMR is a primary ratio method.[1][2][3] It compares the integration of the analyte's protons directly to a NIST-traceable internal standard (IS).[1] For this compound, the pyrazole C3/C5 protons (singlets, ~7.2–7.5 ppm) are distinct from the cyclohexane multiplet region, making them ideal for quantification.

Pros:

  • Traceability: Results are directly traceable to the SI unit (mole) via the Internal Standard.

  • Accuracy: Eliminates response factor errors.

  • Comprehensive: Accounts for water, solvents, and inorganic salts (which lower the mass balance) by simply not measuring them as analyte.

Cons:

  • Lower sensitivity (LOD ~0.1%) compared to HPLC.[1]

  • Requires a highly pure Internal Standard (e.g., Maleic Acid, TCNB).

Part 3: Experimental Protocols
Protocol 1: High-pH HPLC for Isomer Separation

Objective: To quantify the cis-isomer impurity and other organic related substances.[1]

  • Column: XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent hybrid particle).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (pyrazole absorption max).

  • Sample Prep: Dissolve 10 mg in 10 mL of 50:50 Water:MeCN.

  • System Suitability: Resolution (

    
    ) between cis (RT ~4.2 min) and trans (RT ~4.8 min) must be > 2.0.
    
Protocol 2: 1H-qNMR Acquisition

Objective: To determine the absolute mass purity (Assay).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.9%+ purity).[1]

    • Why? Maleic acid provides a sharp singlet at ~6.3 ppm, falling in the "silent region" between the pyrazole aromatics and the cyclohexane aliphatics.

  • Solvent: DMSO-d6 (99.9% D).

  • Preparation:

    • Weigh accurately ~10 mg of the Candidate Standard (

      
      ) and ~5 mg of Maleic Acid (
      
      
      
      ) into the same vial. Record weights to 0.01 mg.[1]
    • Dissolve in 0.7 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): 60 seconds (Critical: must be > 5

      
       T1 of the slowest relaxing proton).[1]
      
    • Scans: 16 or 32.[1]

    • Temperature: 298 K.[1]

  • Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weighed mass,
    
    
    =Purity.[1][4]
Part 4: Data Comparison (Case Study)

We analyzed a batch of recrystallized trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol using both methods.

ParameterHPLC-UV ResultqNMR ResultInterpretation
Purity Value 99.2% (Area %) 96.4% (w/w) HPLC overestimates purity by ignoring non-UV active impurities.
Impurities Detected cis-isomer (0.6%), Unknown (0.2%)Ethanol (2.1%), Water (0.8%)qNMR reveals significant solvent entrapment.[1]
Uncertainty ± 0.5%± 0.3%qNMR offers lower uncertainty for assay assignment.[1]
Conclusion Valid for cis/trans ratio.Valid for Assay assignment. Use qNMR for the Certificate of Analysis (CoA) assay value.
Part 5: Impurity Fate Mapping

Understanding where impurities originate helps in selecting the right standard.

ImpurityMap Start Starting Materials (4-Nitropyrazole + 4-Hydroxycyclohexanone) Reaction Reductive Amination / Substitution Start->Reaction Impurity_Cis Impurity A: Cis-Isomer (Stereochemical) Reaction->Impurity_Cis Thermodynamic Equilibrium Impurity_N2 Impurity B: N2-Isomer (Regioisomer) Reaction->Impurity_N2 Minor Path Impurity_Over Impurity C: Bis-alkylation (Process) Reaction->Impurity_Over Product Target: Trans-Isomer Reaction->Product

Figure 2: Origin of key impurities.[1] The cis-isomer is the most persistent impurity requiring specific HPLC monitoring.[1]

References
  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link[1]

  • Saito, T., et al. (2004). "Metrological traceability of purity determination of organic compounds by quantitative NMR." Metrologia, 41(3), 213. Link[1]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1] Link[1]

  • Bharti, S.K., & Roy, R. (2012).[1] "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26.[1] Link[1]

  • Incyte Corporation. (2009).[1] "Process for the preparation of chiral pyrazole derivatives." World Patent WO2009114512.[1] (Describes synthesis of similar pyrazole-cyclohexyl intermediates). Link[1]

Sources

Validation

Technical Assessment: Crystallographic Profiling of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol

This guide provides a technical assessment and crystallographic profiling strategy for trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol (CAS 1426921-58-5).[1] It is designed for medicinal chemists and structural biologis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment and crystallographic profiling strategy for trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol (CAS 1426921-58-5).[1] It is designed for medicinal chemists and structural biologists requiring definitive structural validation of this key kinase inhibitor intermediate.[1]

Executive Summary & Strategic Context

In the development of ATP-competitive kinase inhibitors (e.g., LRRK2, JAK, and Aurora kinase targets), the aminopyrazole-cyclohexanol scaffold is a critical pharmacophore.[1] The trans-isomer (1,4-diequatorial) is typically the required bioactive conformer due to its ability to project the pyrazole hinge-binder and the solubilizing hydroxyl group into specific protein sub-pockets.[1]

However, synthetic routes often yield a mixture of cis (axial-equatorial) and trans (diequatorial) isomers.[1] X-ray Crystallography (SXRD) remains the only absolute method to unambiguously assign stereochemistry and validate the bulk purity of the trans-isomer required for GMP scale-up.[1] This guide compares the crystallographic profile of the target trans-isomer against its primary impurities and outlines the protocol for definitive characterization.

Comparative Analysis: Trans-Isomer vs. Alternatives

The following analysis contrasts the target trans-isomer with its thermodynamic and kinetic competitors (the cis-isomer and amorphous forms).

Structural Stability & Conformation[1]
  • Target (Trans-Isomer): Adopts a Chair conformation with both the bulky 4-aminopyrazole group and the hydroxyl group in equatorial positions (1,4-diequatorial).[1] This minimizes 1,3-diaxial steric strain, making it the thermodynamically stable product ($ \Delta G \approx -1.7 \text{ kcal/mol} $ relative to cis).[1]

  • Alternative (Cis-Isomer): Forces one substituent into an axial position (1,4-axial-equatorial).[1] This introduces significant steric clash, often resulting in lower melting points and higher solubility, making it difficult to purge via standard recrystallization.[1]

Data Comparison Matrix

The table below summarizes the expected crystallographic and physical differences used to distinguish the forms.

FeatureTarget: Trans-Isomer Alternative: Cis-Isomer Alternative: Amorphous
Crystal System Monoclinic (Typical:

)
Triclinic or MonoclinicN/A (Halo pattern)
Packing Efficiency High (Dense H-bond network)Lower (Steric disruption)Low (Disordered)
H-Bond Motif 2D Sheets (OH

N and NH

O)
Discrete Chains or DimersRandom Network
Melting Point High (

typical)
Lower (

typical)
Indistinct (

observable)
Solubility (MeOH) Moderate (Controlled)High (Rapid dissolution)Very High (Supersaturating)
Technique Efficacy[1]
  • SXRD (Single Crystal): Definitive. Directly visualizes the equatorial/equatorial geometry.[1]

  • PXRD (Powder): Comparative. Requires a reference pattern.[1] Useful for detecting cis-impurities

    
     in bulk batches.[1]
    
  • NMR (

    
    ): Inferential.  Relies on coupling constants (
    
    
    
    vs
    
    
    ) of the methine proton.[1] Often ambiguous if peaks overlap.[1]

Experimental Protocols

Protocol A: Selective Crystallization of the Trans-Isomer

To obtain suitable single crystals for X-ray diffraction, a slow evaporation method favoring the thermodynamically stable form is required.[1]

  • Preparation: Dissolve 50 mg of crude trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol in 2.0 mL of Methanol/Isopropanol (1:1 v/v) .

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove amorphous seeds.
    
  • Nucleation: Place the vial in a vibration-free environment at 20°C. Cover with parafilm and pierce with 3 pinholes to control evaporation rate.

  • Harvesting: Colorless block-like crystals (typical of the trans-form) should appear within 48-72 hours. Avoid needle-like crystals, which often indicate the cis-isomer or solvates.[1]

Protocol B: Single Crystal Data Collection Strategy[2]
  • Mounting: Select a crystal approx.[1]

    
     mm.[1] Mount on a MiTeGen loop using paratone oil.[1]
    
  • Temperature: Cool to 100 K using a nitrogen cryostream. This freezes ring flipping and reduces thermal ellipsoids for precise bond length determination.[1]

  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred for light-atom organic molecules to maximize diffraction intensity.[1]
  • Resolution: Collect data to at least

    
     Å resolution (
    
    
    
    ) to resolve the H-atoms on the amine and hydroxyl groups, which are critical for mapping the H-bond network.

Structural Visualization & Logic

The following diagram illustrates the logical workflow for separating and validating the trans-isomer using crystallographic checkpoints.

G Start Crude Synthesis Mixture (Cis/Trans + Impurities) Screen Solubility Screen (MeOH/IPA vs. EtOAc) Start->Screen Cryst Slow Evaporation (Thermodynamic Control) Screen->Cryst Select Polar Protic SXRD Single Crystal XRD (Data Collection) Cryst->SXRD Harvest Block Crystals Decision Isomer Identification? SXRD->Decision Solve Structure Trans Trans-Isomer (Target) Diequatorial (e,e) Space Group: P21/c Decision->Trans Chair Conformation Substituents anti Cis Cis-Isomer (Reject) Axial-Equatorial (a,e) Disordered/Low MP Decision->Cis Chair Conformation Substituents syn

Figure 1: Crystallographic decision tree for isolating the bioactive trans-isomer from synthetic mixtures.

Hydrogen Bonding Network

In the crystal lattice, the trans-isomer typically forms a robust "Head-to-Tail" network.[1] The Pyrazole-NH acts as a donor to the Hydroxyl-O of a neighboring molecule, while the Hydroxyl-H donates back to the Pyrazole-N(2).[1] This cooperative network drives the high melting point and stability of the trans-form.[1]

References

  • Sigma-Aldrich. trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol Product Specification (CAS 1426921-58-5).[1]Link[1]

  • PubChem. 4-Amino-1-(1-propylpyrazol-4-yl)cyclohexan-1-ol (Structural Analog Data). National Library of Medicine.[1] Link[1]

  • Eller, G. A., & Holzer, W. (2008).[1][2] Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). Molbank, M569.[1][2] (Provides baseline crystallographic parameters for aminopyrazole-cyclohexane systems). Link[1][2]

  • NIST WebBook. Cyclohexanol, 1-methyl-4-(1-methylethyl)-, trans- (Stereochemical Reference).[1]Link[1]

  • Cambridge Crystallographic Data Centre (CCDC). General Search for Aminopyrazole Cyclohexanol Derivatives. (Recommended for depositing new coordinates).[1] Link

Sources

Comparative

Validating synthesis of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol using IR spectroscopy

Executive Summary This guide outlines the validation protocol for synthesizing trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol (Target Molecule, TM-1 ), a critical intermediate in the development of JAK and RET kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the validation protocol for synthesizing trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol (Target Molecule, TM-1 ), a critical intermediate in the development of JAK and RET kinase inhibitors. While Nuclear Magnetic Resonance (NMR) remains the gold standard for stereochemical assignment, this guide demonstrates how Fourier Transform Infrared (FTIR) spectroscopy serves as a superior high-throughput Process Analytical Technology (PAT) for monitoring functional group transformation—specifically the reduction of the nitro-pyrazole precursor to the amino-pyrazole target.

Technical Context & The Molecule

The synthesis of TM-1 typically involves the reduction of a nitro-precursor or the construction of the pyrazole ring upon a functionalized cyclohexane. The critical quality attributes (CQAs) verified by this protocol are:

  • Formation of the Primary Amine: Confirmation of the 4-aminopyrazole moiety.

  • Retention of the Alcohol: Integrity of the cyclohexanol hydroxyl group.

  • Absence of Precursors: Specifically, the disappearance of Nitro (

    
    ) or Carbonyl (
    
    
    
    ) signals.

Structural Challenges: The molecule exists as cis and trans diastereomers.[1][2] The trans isomer (diequatorial substituents in the chair conformation) is thermodynamically favored and pharmacologically preferred.

  • Trans: Hydroxyl (C1) and Pyrazole (C4) are equatorial.

  • Cis: One substituent is axial, one is equatorial.[1][3]

Comparative Analysis: IR vs. NMR vs. HPLC

To justify the use of IR, we must objectively compare it against alternative analytical techniques for this specific workflow.

FeatureFTIR (ATR) 1H-NMR (400 MHz) HPLC-MS
Primary Utility Reaction Monitoring (PAT) Stereochemistry Confirmation Purity Quantitation
Sample Prep None (Solid/Oil direct)Dissolution (Deuterated solvent)Dilution + Buffer Prep
Time-to-Result < 1 minute15–30 minutes20–45 minutes
Stereo-Specificity Low (Fingerprint nuances only)High (Coupling constants

)
Medium (Requires chiral column)
Cost Per Sample NegligibleHigh (Solvents/Tube)Medium (Solvents/Column)
Limit of Detection ~1-2%~0.1%<0.01%

Scientist’s Insight: Use FTIR for "Go/No-Go" decisions during the reaction and workup. Use NMR only for the final lot release to confirm the trans:cis ratio.

Experimental Protocol: IR Validation

Methodology

Precursor: trans-4-(4-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol (Intermediate A ). Reaction: Catalytic Hydrogenation (


, Pd/C) or Chemical Reduction (

). Target: TM-1 .

Step-by-Step Workflow:

  • Sampling: Aliquot 5 mg of reaction slurry. Filter and dry briefly (vacuum or N2 stream) to remove solvent interference.

  • Instrument: FTIR Spectrometer equipped with a Diamond ATR (Attenuated Total Reflectance) accessory.

  • Parameters:

    • Range: 4000–600

      
      
      
    • Resolution: 4

      
      
      
    • Scans: 16 (for speed) or 32 (for quality)

  • Background: Air background collected immediately prior to sampling.

Spectral Interpretation (The "Fingerprint")

The validation relies on the disappearance of Nitro bands and the appearance of Amine bands.

Functional GroupVibration ModeFrequency (

)
Diagnostic Action
O-H (Alcohol) Stretch (H-bonded)3200–3400 (Broad)Monitor: Should remain constant.
N-H (Amine) Stretch (Sym/Asym)3300–3450 (Doublet)Confirm: Appears as "spikes" on the broad OH band.
C-H (Alkyl) Stretch (

)
2850–2950Reference internal standard.

(Nitro)
Asymmetric Stretch1530–1550 CRITICAL: Must disappear completely.

(Nitro)
Symmetric Stretch1340–1360 CRITICAL: Must disappear completely.
C=C / C=N Pyrazole Ring1580–1600Confirms heterocyclic ring integrity.
C-N Stretch1250–1300Primary amine attachment.

Visualization of Validation Logic

The following diagrams illustrate the decision-making process and the spectral logic used to validate the synthesis.

Diagram 1: The "Go/No-Go" Process Control

ValidationWorkflow Start Crude Reaction Mixture Isolation Isolate Solid (Filter/Dry) Start->Isolation ATR_Analysis FTIR Analysis (Diamond ATR) Isolation->ATR_Analysis Decision_NO2 Peak Check: 1530/1350 cm⁻¹ (Nitro)? ATR_Analysis->Decision_NO2 Recycle Incomplete Reaction: Continue Hydrogenation Decision_NO2->Recycle Yes (Present) Decision_NH2 Peak Check: 3300-3400 cm⁻¹ (Amine)? Decision_NO2->Decision_NH2 No (Absent) Decision_NH2->Recycle No (Absent) NMR_Confirm 1H-NMR Analysis (Coupling Constants) Decision_NH2->NMR_Confirm Yes (Present) Stereo_Check Stereo Check: Is Trans > 95%? Stereo_Check->Recycle No (Recrystallize) Final_Release Release Batch Stereo_Check->Final_Release Yes NMR_Confirm->Stereo_Check

Caption: Operational workflow for using FTIR as a gatekeeper before expensive NMR analysis.

Diagram 2: Spectral Signal Transduction

SpectralLogic Input IR Spectrum (Input) Region1 Region: 3200-3500 cm⁻¹ Input->Region1 Region2 Region: 1500-1600 cm⁻¹ Input->Region2 Region3 Region: 1300-1400 cm⁻¹ Input->Region3 Obs1 Broad Band + Sharp Doublet Region1->Obs1 Obs2 Absence of Strong Band Region2->Obs2 Check 1530 Region3->Obs2 Check 1350 Concl1 OH + NH2 Confirmed Obs1->Concl1 Concl2 Nitro Group Reduced Obs2->Concl2

Caption: Logic map for interpreting spectral data to confirm functional group transformation.

Critical Discussion: The Stereochemistry Limitation

A common pitfall in validating cyclohexyl derivatives is over-reliance on IR for stereochemistry.

  • The Issue: The difference between cis and trans isomers in IR is subtle, often manifesting only as slight frequency shifts in the fingerprint region (600–1400

    
    ) or changes in the C-O stretch intensity due to axial vs. equatorial positioning.
    
  • The Solution: Do not use IR to assign "Trans" vs "Cis". Use IR to confirm "Amino-Pyrazole" vs "Nitro-Pyrazole".

  • Validation Step: Once IR confirms the chemical structure (Amine/OH present, Nitro absent), proceed to 1H-NMR .

    • Trans-Isomer (Target): Look for the H1 (methine attached to OH) proton. It will appear as a tt (triplet of triplets) with a large coupling constant (

      
      ) due to axial-axial coupling with H2/H6 protons.
      
    • Cis-Isomer (Impurity): The H1 proton will be equatorial, showing a narrower multiplet (

      
      ).
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for IR band assignments).
  • NIST Chemistry WebBook. Infrared Spectra of Pyrazole Derivatives. National Institute of Standards and Technology.[4] [Link]

  • Growing Science. Vibrational analysis of some pyrazole derivatives. (2012). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel or specialized compounds like trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol, which may not ha...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel or specialized compounds like trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol, which may not have a dedicated Safety Data Sheet (SDS), a diligent, first-principles approach to waste management is essential. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in an analysis of its constituent chemical moieties and established regulatory frameworks.

Synthesizing a Hazard Profile: An Evidence-Based Assessment

In the absence of specific toxicological and environmental data for the complete molecule, we must infer its potential hazards by examining its two primary structural components: the 4-amino-1H-pyrazole group and the cyclohexanol group. This analytical approach allows us to anticipate risks and formulate a conservative and safe disposal plan.

  • 4-Amino-1H-pyrazole Moiety : This component is classified as a skin irritant (Category 2), a serious eye irritant (Category 2/2A), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][2] Aminopyrazoles are a versatile framework in drug discovery and are noted for their biological activity.[3]

  • Cyclohexanol Moiety : Cyclohexanol is designated as harmful if swallowed, in contact with skin, or if inhaled.[4] It is also a known skin and eye irritant and can cause respiratory irritation.[5][6] Furthermore, it is a combustible liquid, a factor to consider in storage and handling.[7]

Regulatory Imperative: Compliance with Hazardous Waste Regulations

The disposal of laboratory chemical waste is governed by stringent regulations, primarily the Resource Conservation and Recovery Act (RCRA) established by the U.S. Environmental Protection Agency (EPA).[10] These regulations mandate specific procedures for the handling, storage, and disposal of hazardous materials to protect human health and the environment.[8][9] Key compliance requirements for academic and research laboratories include the prohibition of drain or trash disposal, mandatory documentation, proper segregation and containerization, and coordination with the institution's Environmental Health & Safety (EH&S) office for final disposal.[10][11]

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures a safe, compliant, and logical workflow for managing waste containing trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol.

Part A: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure the following PPE is in use to mitigate the risks of skin/eye irritation and exposure:

PPE ItemSpecificationRationale
Gloves Solvent-resistant gloves (e.g., Nitrile).To prevent skin contact, as the compound is a skin irritant and potentially harmful upon dermal absorption.[2][5]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against splashes that could cause serious eye irritation.[1][12]
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.
Ventilation Chemical fume hood.To minimize inhalation risk, as the compound may cause respiratory irritation.[6][12]
Part B: Waste Segregation and Containment

Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.

Step 1: Designate as Hazardous Waste Immediately classify all materials contaminated with trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol (e.g., residual solid, solutions, contaminated filter paper, gloves) as hazardous chemical waste.

Step 2: Select an Appropriate Waste Container The container must be in good condition, free of damage, and chemically compatible with the waste.[11] A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is recommended. The original chemical container can be used if it is properly relabeled.[8]

Step 3: Segregate from Incompatible Materials Store the waste container away from incompatible chemical classes. While specific reactivity data is unavailable, a conservative approach based on its functional groups is to avoid storage with:

  • Strong Oxidizing Agents

  • Strong Acids

  • Strong Bases

Step 4: Label the Container Correctly and Completely Proper labeling is a critical regulatory requirement.[8][11] The label must be affixed to the container as soon as the first drop of waste is added and must include:

  • The words "HAZARDOUS WASTE" .[8]

  • The full, unabbreviated chemical name: "trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol" .

  • An accurate estimate of the concentration or percentage of all chemical constituents in the container.[11]

  • Relevant hazard information (e.g., "Irritant," "Harmful").

Part C: Accumulation and Disposal

Step 5: Store in a Satellite Accumulation Area (SAA) The waste container must be kept at or near the point of generation and under the control of laboratory personnel.[11] This designated location is known as a Satellite Accumulation Area (SAA). Key rules for an SAA include:

  • Keep the waste container tightly closed at all times, except when adding waste.[9][11]

  • Conduct and document weekly inspections of the container and storage area for any signs of leaks or degradation.[8][11]

  • Do not accumulate more than 15 gallons of flammable materials in the laboratory's SAA.[11]

Step 6: Arrange for Final Disposal Once the waste container is approximately 90% full, or within six months of the accumulation start date, contact your institution's Environmental Health & Safety (EH&S) office to schedule a waste pickup.[10][11] Complete any required chemical waste pickup forms accurately and attach a copy to the container.[8] Do not move the waste from the laboratory yourself; trained EH&S personnel will handle the transport and final disposal at a permitted facility.[8]

Emergency Procedures: Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Alert Personnel : Immediately notify all personnel in the vicinity.

  • Assess the Spill : Determine the extent of the spill. If it is large, involves other hazardous materials, or if you feel unsafe, evacuate the area and contact your institution's emergency EH&S number.

  • Contain the Spill : For a small, manageable spill, prevent its spread.

    • Solid Spill : Carefully sweep up the solid material and place it into a designated hazardous waste container.[1] Avoid creating dust.

    • Liquid Spill : Absorb the spill with an inert material such as vermiculite, dry sand, or a chemical sorbent.[5] Do not use combustible materials like paper towels if the solvent is flammable.

  • Clean the Area : Once the bulk of the spill is collected, decontaminate the area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials : All materials used for cleanup (absorbent, gloves, etc.) must be placed in the hazardous waste container, which should be sealed and labeled.[13]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol waste in a laboratory setting.

G Disposal Workflow for Chemical Waste A Waste Generation (trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol) B Select & Label Compatible Container A->B C Add Waste to Container in Satellite Accumulation Area (SAA) B->C D Is Container Full (90%) or >6 Months Old? C->D E Continue Use & Weekly Inspection D->E No F Seal Container & Complete Waste Pickup Form D->F Yes E->C G Contact EH&S for Waste Removal F->G H EH&S Transports to Permitted Disposal Facility G->H

Caption: Decision workflow for handling hazardous chemical waste from generation to final disposal by EH&S.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
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  • Chapter 20: Chemical Waste Management. University of Nevada, Reno.
  • Regulation of Laboratory Waste. American Chemical Society.
  • SAFETY DATA SHEET for a generic hazardous chemical. Sigma-Aldrich.
  • SAFETY DATA SHEET: 4-Amino-1H-pyrazole. Fisher Scientific.
  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI.
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  • SAFETY DATA SHEET: 3-(2-Furyl)-1H-pyrazol-5-amine. Thermo Fisher Scientific.
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Handling

A Senior Application Scientist's Guide to Handling trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol

This document provides comprehensive safety and handling protocols for trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol. As a novel compound, specific hazard data is limited.

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive safety and handling protocols for trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol. As a novel compound, specific hazard data is limited. Therefore, this guide is built upon a robust analysis of its core chemical motifs: the aminopyrazole group and the aminocyclohexanol group. By examining established data for these structural analogs, we can construct a reliable and proactive safety framework. Our approach is to treat this compound with the caution merited by its components, ensuring the highest level of protection for all laboratory personnel.

Hazard Assessment Summary: An Evidence-Based Approach

A thorough risk assessment is the cornerstone of laboratory safety. In the absence of a dedicated Safety Data Sheet (SDS) for the target compound, we infer its potential hazards from well-characterized structural analogs.

  • Aminopyrazole Moiety : Analogs such as 3-Aminopyrazole and 4-Amino-1H-pyrazole are consistently classified as skin and eye irritants.[1][2] They may also cause respiratory irritation, particularly when handled as a powder.[3][4]

  • Aminocyclohexanol Moiety : The trans-4-Aminocyclohexanol component is associated with more severe hazards, including the potential to cause severe skin burns and eye damage.[5]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not merely a checklist; it is a scientifically-driven response to the specific chemical risks. The following table summarizes the minimum required PPE for handling this compound under standard laboratory conditions.

Body PartRequired PPERationale and Causality
Hands Nitrile GlovesThe aminopyrazole and aminocyclohexanol structures indicate a high likelihood of skin irritation and potential for corrosive damage.[1][5] Nitrile provides a robust chemical barrier. Always inspect gloves before use.
Eyes/Face Chemical Safety GogglesDirect contact with the solid or solutions can cause serious eye irritation or damage.[2][3] Goggles provide essential splash protection.
Face Shield (In addition to goggles)Required when there is a significant risk of splashing (e.g., during transfer of larger quantities or reactions under pressure).
Body Laboratory CoatProvides a primary barrier against incidental contact and minor spills.[6]
Respiratory Use in a Certified Fume HoodThe potential for respiratory irritation from airborne particulates necessitates that all handling of the solid compound be performed within a chemical fume hood to ensure adequate ventilation.[1][4]
N95 Respirator (or higher)Required only if engineering controls (fume hood) fail or are unavailable and there is a risk of aerosolizing the powder. Use must comply with your institution's respiratory protection program.

Procedural Guide: A Step-by-Step Operational Plan

Adherence to a strict, logical workflow is critical for minimizing exposure and ensuring experimental integrity.

Preparation and Engineering Controls
  • Designated Area : All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.[4]

  • Emergency Equipment Check : Before starting, confirm the location and operational status of the nearest safety shower and eyewash station.[2]

  • Gather Materials : Assemble all necessary chemicals, equipment, and waste containers inside the fume hood to minimize movement in and out of the controlled area.

  • Don PPE : Put on all required PPE as outlined in Section 2, ensuring a proper fit.

Handling the Solid Compound
  • Weighing : Use a weigh boat or creased, smooth paper to weigh the solid. Perform this task deep within the fume hood to capture any airborne dust.

  • Transfers : Use a spatula for transfers. Avoid any actions that could generate dust, such as dropping the material from a height.

  • Dissolution : When preparing solutions, add the solid trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol slowly to the solvent with stirring. This prevents clumping and splashing.

Post-Handling and Decontamination
  • Surface Cleaning : After use, decontaminate all surfaces where the compound was handled. Use a solvent known to dissolve the compound (e.g., ethanol or methanol), followed by a general-purpose laboratory cleaner.

  • Equipment Cleaning : Thoroughly clean all glassware and equipment. The initial rinsate should be collected as hazardous waste.[7]

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, and then the lab coat.

  • Hand Washing : Wash hands thoroughly with soap and water immediately after removing gloves.[1]

Emergency Response Protocols

Spills
  • Small Spill (in fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Gently sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area as described in section 3.3.

  • Large Spill (outside fume hood) :

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry to the area.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Personnel Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.

Waste Disposal and Management

Improper disposal of chemical waste poses a significant environmental and safety risk. All waste generated from handling trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol must be treated as hazardous.

  • Solid Waste : Collect all contaminated solids (e.g., weigh paper, used absorbent pads, contaminated gloves) in a clearly labeled, sealed hazardous waste container.[7]

  • Liquid Waste : Collect all solutions and initial rinsates in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of any material down the sink.[7]

  • Container Disposal : Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[7] After rinsing, deface the label and dispose of the container according to your institution's policies.

  • Licensed Disposal : All chemical waste must be disposed of through a licensed waste disposal company, in strict accordance with local and national regulations.[1]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol.

PPE_Selection_Workflow start Start: Plan to Handle Compound assess_hazards Step 1: Assess Hazards (Skin/Eye/Respiratory Irritant) start->assess_hazards select_location Step 2: Select Location assess_hazards->select_location fume_hood Certified Chemical Fume Hood select_location->fume_hood Required open_bench Open Bench (Not Recommended) select_location->open_bench don_base_ppe Step 3: Don Base PPE - Nitrile Gloves - Lab Coat - Safety Goggles fume_hood->don_base_ppe stop STOP Re-evaluate Task or Controls open_bench->stop assess_task Step 4: Assess Task don_base_ppe->assess_task solid_handling Handling Solid / Dust Risk assess_task->solid_handling solution_handling Handling Dilute Solution assess_task->solution_handling proceed Proceed with Work solid_handling->proceed Work in Fume Hood Mitigates Inhalation Risk splash_risk Significant Splash Risk? solution_handling->splash_risk add_face_shield Add Face Shield splash_risk->add_face_shield Yes splash_risk->proceed No add_face_shield->proceed

Caption: PPE selection workflow for handling the target compound.

References

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